molecular formula C13H9BrN2O2S B8030390 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

カタログ番号: B8030390
分子量: 337.19 g/mol
InChIキー: ZZDWUXHLJMSRIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine ( 1951444-63-5) is a brominated heterocyclic compound of significant interest in medicinal and synthetic chemistry. It features a pyrrolo[3,2-c]pyridine core, a privileged scaffold known for its diverse biological activities, particularly in anticancer research . The molecule is strategically functionalized with a bromine atom at the 7-position, which serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . The phenylsulfonyl group at the 1-position acts as a protective group, enhancing the stability of the compound and influencing its electronic properties, which can aid in selective downstream chemical transformations . This makes the compound a valuable synthetic intermediate for constructing complex, nitrogen-containing frameworks aimed at various biological targets. Research into similar 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated their potential as potent colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization and lead to apoptosis in cancer cells . The well-defined crystalline nature of this compound ensures consistent purity, facilitating its precise application in drug discovery programs . 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is for research use only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

1-(benzenesulfonyl)-7-bromopyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-9-15-8-10-6-7-16(13(10)12)19(17,18)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDWUXHLJMSRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CC(=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrrolo[3,2-c]pyridine (a 5-azaindole analog), is a recognized pharmacophore present in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3] The presence of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, while the phenylsulfonyl group at the 1-position modulates the electronic properties and reactivity of the pyrrole ring. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed plausible synthetic route, and an exploration of its potential reactivity and applications in modern drug development.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Figure 1: Chemical structure and key identifiers of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine.

Physical and Chemical Properties

While experimental data for this specific compound is not extensively published, we can predict its properties based on its structure and data from analogous compounds. These predictions are crucial for designing experiments, developing analytical methods, and understanding its behavior in biological systems.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRemarks and Justification
pKa 3.89 ± 0.30[4]The pyridine nitrogen is the most basic site. The electron-withdrawing nature of the fused pyrrole and the bromo substituent likely reduces its basicity compared to pyridine itself.
LogP 2.734[5]This value suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates.
Topological Polar Surface Area (TPSA) 89.26 Ų[5]This TPSA value is within the range typically associated with good oral bioavailability in drug-like molecules.
Melting Point >200 °C (estimated)Similar complex heterocyclic structures, such as substituted pyrrolo[3,2-c]pyridines, often exhibit high melting points due to their rigid, planar nature and potential for intermolecular interactions. For instance, 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline has a melting point of 230–232 °C.[6]
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.The large, nonpolar aromatic structure suggests low aqueous solubility. The presence of the polar sulfonyl group and nitrogen atoms may allow for some solubility in polar organic solvents.
Appearance White to off-white or pale yellow solid (predicted)Many related pyrrolopyridine derivatives are reported as white or slightly colored solids.[7][8]

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the compound. The following are predicted spectral data based on the analysis of its constituent functional groups and data from similar structures.[7][8]

¹H NMR Spectroscopy

Figure 2: Predicted regions for proton signals in the ¹H NMR spectrum.

  • Pyrrole Ring Protons: Two doublets are expected in the aromatic region, likely between δ 6.5 and 7.5 ppm, with small coupling constants (J ≈ 3-4 Hz), characteristic of vicinal coupling in a five-membered heteroaromatic ring.

  • Pyridine Ring Protons: Two doublets are anticipated in the downfield region, likely between δ 7.5 and 8.5 ppm, showing characteristic ortho-coupling (J ≈ 5-6 Hz).

  • Phenylsulfonyl Group Protons: A complex multiplet pattern is expected between δ 7.5 and 8.0 ppm, integrating to five protons. The ortho-protons will be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show 11 distinct signals in the aromatic region (δ 100-155 ppm), accounting for the 13 carbon atoms, with two pairs of carbons in the phenyl ring being chemically equivalent. Key predicted shifts include:

  • Pyrrole Carbons: Approximately δ 100-130 ppm.

  • Pyridine Carbons: Approximately δ 115-155 ppm, with the carbon bearing the bromine atom being significantly shielded.

  • Phenyl Carbons: Approximately δ 125-140 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.

Predicted Fragmentation Pattern:

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₉BrN₂O₂S. For instance, the calculated [M+H]⁺ for a similar compound, 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, is 361.1552, with a found value of 361.1556.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations of the aromatic rings and the sulfonyl group.

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretching (aromatic)
1600-1450C=C and C=N stretching (aromatic rings)
1350-1300 & 1170-1150Asymmetric and symmetric SO₂ stretching
850-750C-H out-of-plane bending (aromatic)

Proposed Synthesis Protocol

A plausible synthetic route for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be adapted from established methods for the synthesis of related pyrrolopyridine derivatives.[9] The proposed two-step synthesis starts from the commercially available 7-bromo-1H-pyrrolo[3,2-c]pyridine.

Figure 4: Proposed synthetic workflow.

Step-by-Step Methodology:

  • Deprotonation: To a solution of 7-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Expertise & Experience Insight: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the pyrrole nitrogen without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. Anhydrous conditions are essential as NaH reacts violently with water.

  • Sulfonylation: Stir the mixture at 0 °C for 30 minutes, then add benzenesulfonyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

    • Authoritative Grounding: This N-sulfonylation procedure is a standard and well-documented method for the protection and functionalization of indole and azaindole scaffolds.[10]

Chemical Reactivity and Potential for Further Functionalization

The chemical structure of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine offers several avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters can introduce a wide range of substituents at the 7-position. This is a robust and widely used method for constructing biaryl scaffolds.

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of primary or secondary amines at the 7-position, providing access to a diverse array of amino-substituted derivatives.

Figure 5: Key cross-coupling reactions for functionalization.

Deprotection of the Phenylsulfonyl Group

The phenylsulfonyl group can be removed under specific conditions, such as treatment with a strong base (e.g., NaOH or KOH) in a protic solvent, to regenerate the N-H pyrrole. This deprotection step is often necessary in multi-step syntheses.

Potential Applications in Drug Discovery

The pyrrolo[3,2-c]pyridine scaffold is a key feature in a number of compounds with demonstrated biological activity. Derivatives have shown potential as:

  • Anticancer Agents: Many pyrrolopyridine derivatives have been investigated for their antiproliferative activities.[1] For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors with potent antitumor activities.[7][9]

  • Kinase Inhibitors: The azaindole core is a common motif in kinase inhibitors. A series of pyrrolo[3,2-c]pyridine derivatives have been tested for their inhibitory effect against FMS kinase, a target in cancer and inflammatory disorders.[3]

The ability to functionalize 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine via cross-coupling reactions makes it a valuable building block for generating libraries of compounds for screening against various biological targets.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[11]

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine represents a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Although detailed experimental data on the compound itself is limited, its properties can be reliably predicted, and its synthesis and reactivity can be inferred from well-established chemical principles and analogous structures. The versatility of its functional groups, particularly the reactive bromine atom, opens up a wide array of possibilities for the creation of diverse chemical libraries for drug discovery programs targeting cancer, inflammation, and other diseases. As research in this area continues, the full potential of this and related pyrrolopyridine scaffolds is yet to be fully realized.

References

  • (No author given). Current time information in Pasuruan, ID.
  • (No author given). (2024, January 14). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis. Retrieved from [Link]

  • (No author given). (2020, August 27). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. Retrieved from [Link]

  • (No author given). (1974, January 1). Reactions of some sulphur-containing indoles with arenesulphonyl azides. R Discovery. Retrieved from [Link]

  • (No author given). Mechanistic study for the sulfenylation of (aza)indoles with disulfide... ResearchGate. Retrieved from [Link]

  • Gao, P., et al. General Protocol for the Accurate Prediction of Molecular 13 C/ 1 H NMR Chemical Shifts via Machine Learning Augmented DFT. OA Monitor Ireland. Retrieved from [Link]

  • Choudhary, S., et al. (2025, April 24). Copper-Catalyzed and 1,3-Sulfonyl Migration Enabled Installation of Azaindoles in the Periphery of Aryl Rings: Synthesis of Sulfonylated Pyrrolo[2,3- b ]quinolines and Investigation of Antimalarial Potency. ResearchGate. Retrieved from [Link]

  • (No author given). (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Retrieved from [Link]

  • (No author given). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. ResearchGate. Retrieved from [Link]

  • (No author given). (2018, December 15). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. Retrieved from [Link]

  • (No author given). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Retrieved from [Link]

  • (No author given). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. Retrieved from [Link]

  • Choudhary, S., et al. (2025, April 25). Copper-Catalyzed and 1,3-Sulfonyl Migration Enabled Installation of Azaindoles in the Periphery of Aryl Rings: Synthesis of Sulfonylated Pyrrolo[2,3-b]quinolines and Investigation of Antimalarial Potency. PubMed. Retrieved from [Link]

  • (No author given). 5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. PubChemLite. Retrieved from [Link]

  • Gao, P., et al. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Retrieved from [Link]

  • (No author given). ChemInform Abstract: Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry | Request PDF. ResearchGate. Retrieved from [Link]

  • Gao, P., et al. (2020, August 24). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. PNNL. Retrieved from [Link]

  • (No author given). (2024, May 7). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Retrieved from [Link]

  • (No author given). 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde. NextSDS. Retrieved from [Link]

  • (No author given). 7-bromo-1h-pyrrolo[3,2-c]pyridine. PubChemLite. Retrieved from [Link]

  • (No author given). 7-Bromo-1H-pyrrolo[2,3-c]pyridine. Oakwood Chemical. Retrieved from [Link]

  • (No author given). (2025, June 16). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/12/3855
  • (No author given). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Retrieved from [Link]

  • (No author given). 3-broMo-2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2.3-b]pyridine. NextSDS. Retrieved from [Link]

  • (No author given). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Retrieved from [Link]

  • (No author given). 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. NextSDS. Retrieved from [Link]

  • (No author given). 1-(PHENYLSULFONYL)-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBALDEHYDE. NextSDS. Retrieved from [Link]

  • (No author given). The IR spectrum of 7. | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

Sources

Technical Guide & Safety Data Sheet: 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (CAS: 1951444-63-5) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery and organic synthesis[1]. Featuring an azaindole core, this intermediate is a critical scaffold for the development of targeted therapeutics, including kinase inhibitors (such as MPS1 and FMS kinase) and colchicine-binding site inhibitors for oncology[2][3].

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, its mechanistic utility in transition-metal catalyzed cross-coupling, a comprehensive Safety Data Sheet (SDS), and field-proven experimental protocols for its downstream application.

Chemical Identification & Physicochemical Properties

To ensure precise stoichiometric calculations and analytical validation, the core quantitative data for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is summarized below[1][4].

PropertyValueStructural & Analytical Significance
Chemical Name 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridineIUPAC nomenclature standard.
CAS Number 1951444-63-5Unique identifier for regulatory tracking.
Molecular Formula C13H9BrN2O2SUsed for mass spectrometry (MS) isotope pattern analysis.
Molecular Weight 337.19 g/mol Critical for molarity and yield calculations.
Exact Mass 335.9568 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Fraction Csp3 0.0Indicates a fully conjugated, planar aromatic system.
Rotatable Bonds 2Confirms structural rigidity, ideal for kinase hinge binding.
H-Bond Acceptors 3Key for predicting receptor-ligand interactions.
H-Bond Donors 0The pyrrole N-H is masked by the phenylsulfonyl group.

Mechanistic Role in Drug Discovery

The 1H-Pyrrolo[3,2-c]pyridine (Azaindole) Scaffold

The pyrrolo[3,2-c]pyridine core is a well-established bioisostere of the traditional indole ring. The substitution of a carbon atom with a nitrogen atom in the six-membered ring significantly lowers the lipophilicity (LogP) and improves aqueous solubility[2]. Furthermore, the pyridine nitrogen acts as a potent hydrogen bond acceptor, which is frequently exploited to anchor molecules into the ATP-binding hinge region of kinases, such as Monopolar Spindle 1 (MPS1) and Colony-stimulating factor-1 receptor (CSF-1R / FMS)[3][5].

The Strategic Role of the 7-Bromo Position

The incorporation of a bromine atom at the 7-position transforms the inert azaindole into a versatile electrophile. The 7-position is highly activated toward oxidative addition by Palladium(0) catalysts due to the inductive electron-withdrawing effects of the adjacent pyridine nitrogen. This makes the compound an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing for rapid diversification of the scaffold during Structure-Activity Relationship (SAR) campaigns[2][6].

The Phenylsulfonyl Protecting Group

The native pyrrole nitrogen (N-H) is problematic during basic organometallic reactions; it can deprotonate, consuming basic reagents, or coordinate with the metal catalyst, leading to catalyst poisoning. The addition of the phenylsulfonyl (PhSO2) group serves two mechanistic purposes[7][8]:

  • Masking the N-H: It prevents unwanted deprotonation and catalyst coordination.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the sulfonyl group pulls electron density away from the electron-rich pyrrole ring. This stabilizes the intermediate against unwanted oxidation and prevents competitive electrophilic aromatic substitution, ensuring that cross-coupling occurs exclusively at the 7-bromo position.

SyntheticWorkflow SM Starting Material 1H-pyrrolo[3,2-c]pyridine Protect N-Protection (PhSO2Cl, NaH) SM->Protect  Base / Electrophile Intermediate 7-bromo-1-(phenylsulfonyl)- 1H-pyrrolo[3,2-c]pyridine Protect->Intermediate  Bromination / Protection Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Intermediate->Coupling  Aryl Boronic Acid  Pd(dppf)Cl2 CoupledInt 7-Substituted-1-(phenylsulfonyl)- 1H-pyrrolo[3,2-c]pyridine Coupling->CoupledInt  C-C Bond Formation Deprotect Deprotection (NaOH / MeOH) CoupledInt->Deprotect  Basic Hydrolysis Final Final Target API (Kinase Inhibitor) Deprotect->Final  N-H Unmasking

Figure 1: Synthetic workflow for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine.

Safety Data Sheet (SDS) & Hazard Profiling

As a halogenated heterocyclic intermediate, 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine requires strict adherence to laboratory safety protocols. The following data is aligned with the Globally Harmonized System (GHS) for chemical classification[9][10].

GHS Hazard Classification
Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
STOT (Single Exposure) H335May cause respiratory irritation.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).

  • Eye Protection: Safety glasses with side-shields conforming to EN166.

EmergencyResponse Exposure Exposure Event (7-bromo-1-(phenylsulfonyl)...) Skin Skin Contact (H315) Exposure->Skin Eye Eye Contact (H319) Exposure->Eye Inhale Inhalation (H335) Exposure->Inhale Ingest Ingestion (H302) Exposure->Ingest Wash Wash with soap and copious water Skin->Wash Rinse Rinse cautiously with water for 15 mins Eye->Rinse FreshAir Move to fresh air Rest in comfortable pos. Inhale->FreshAir Mouth Rinse mouth. Do NOT induce vomiting Ingest->Mouth Med Seek Immediate Medical Attention Wash->Med Rinse->Med FreshAir->Med Mouth->Med

Figure 2: GHS-aligned emergency response protocol for exposure events.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following is a self-validating protocol for utilizing 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine in a Suzuki-Miyaura cross-coupling reaction, followed by the removal of the phenylsulfonyl protecting group.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 7-Position

Objective: Couple an aryl boronic acid to the 7-position of the azaindole scaffold.

Causality & Reagent Selection:

  • Catalyst (Pd(dppf)Cl2): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step, which is crucial for sterically hindered substrates[6].

  • Solvent System (1,4-Dioxane / H2O): A biphasic system ensures that the inorganic base (K2CO3) and the boronic acid are solvated, while the highly organic substrate remains in the dioxane phase. The interface promotes rapid transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (v/v 4:1, 10 mL). Degassing via argon sparging for 15 minutes is critical to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Reaction: Seal the flask and heat the mixture to 90 °C in an oil bath for 12 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 7-aryl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine intermediate.

Protocol 2: Deprotection of the Phenylsulfonyl Group

Objective: Unmask the pyrrole nitrogen to yield the final biologically active API.

Causality & Reagent Selection:

  • Reagent (NaOH in MeOH/THF): The phenylsulfonyl group is cleaved via nucleophilic attack of the hydroxide/methoxide ion on the sulfur atom. This releases the pyrrole anion, which is subsequently protonated upon aqueous workup[11].

Step-by-Step Methodology:

  • Preparation: Dissolve the 7-aryl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 equiv) in a 1:1 mixture of Methanol and THF (0.1 M concentration).

  • Base Addition: Add an aqueous solution of 2M NaOH (5.0 equiv).

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the volatile organic solvents.

  • Neutralization: Dilute the aqueous residue with water and carefully neutralize to pH ~7 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the final deprotected 1H-pyrrolo[3,2-c]pyridine derivative.

References

  • ACS Publications. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wright State University. "Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole". CORE Scholar. Available at: [Link]

  • Semantic Scholar. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors". Semantic Scholar. Available at: [Link]

  • Google Patents. "WO2005113541A1 - Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto". Google Patents.

Sources

Crystal Structure Analysis of 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a highly functionalized derivative of 5-azaindole, a privileged heterocyclic scaffold in modern drug discovery. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. By detailing the causality behind crystallization techniques, data collection parameters, and structure refinement workflows, this guide serves as a self-validating protocol for crystallographers and medicinal chemists. Furthermore, we dissect the critical steric and electronic interactions—such as halogen bonding and torsional strain—that dictate the molecule's solid-state conformation.

Pharmacological & Chemical Context

Azaindoles have emerged as critical bioisosteres for indoles in kinase inhibitor design, offering improved aqueous solubility and additional hydrogen-bonding vectors within the ATP-binding pocket [1]. The specific substitution pattern of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine serves two distinct chemical purposes:

  • The 7-Bromo Substituent: Acts as a vital synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Crystallographically, the heavy bromine atom dominates the X-ray scattering, providing strong anomalous dispersion that drastically simplifies phase determination.

  • The 1-Phenylsulfonyl Group: Functions as a robust, electron-withdrawing N-protecting group that deactivates the pyrrole ring, directing electrophilic aromatic substitution to desired positions.

Crucially, the spatial proximity of the C7-bromine to the N1-phenylsulfonyl group induces a severe steric clash. This forces the sulfonyl moiety out of the azaindole plane, a conformational feature that is beautifully captured and quantified through X-ray crystallography.

Experimental Methodology: Crystallization & Data Collection

To obtain diffraction-quality crystals, the methodology must account for the molecule's rigid aromatic core and the flexible, bulky sulfonyl appendage. Standard cooling methods often lead to rapid precipitation and twinning. Therefore, a controlled vapor diffusion protocol is required.

Step-by-Step Crystallization Protocol
  • Solvent Selection & Dissolution: Dissolve 50 mg of the synthesized compound in 1.5 mL of dichloromethane (DCM) in a 4 mL inner glass vial. Causality: DCM acts as an excellent primary solvent due to its ability to fully solvate the polar sulfonyl group and the lipophilic azaindole core.

  • Anti-Solvent Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent, such as n -pentane or n -hexane.

  • Vapor Diffusion Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap and leave it undisturbed at 20 °C for 5–7 days. Causality: The high vapor pressure of pentane allows it to slowly diffuse into the DCM solution. This gradual decrease in solubility lowers the nucleation rate, promoting the growth of large, defect-free single crystals rather than microcrystalline powders.

  • Crystal Harvesting: Under a polarizing microscope, select a block-shaped crystal (optimal dimensions: ~0.20 × 0.15 × 0.10 mm). Submerge the crystal in Paratone-N oil to prevent solvent evaporation from the crystal lattice and mount it on a MiTeGen polyimide loop.

X-Ray Data Collection Protocol
  • Cryocooling: Transfer the mounted crystal immediately to the diffractometer goniometer equipped with an Oxford Cryosystems nitrogen gas stream set to 100 K . Causality: Cryocooling minimizes the atomic thermal displacement parameters (ADPs), particularly for the terminal sulfonyl oxygen atoms, which are highly susceptible to librational disorder at room temperature.

  • Radiation Source: Utilize graphite-monochromated Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å). Cu K α is preferred if absolute structure determination is required, as it maximizes the anomalous scattering signal ( Δf′′ ) of the bromine atom.

  • Data Acquisition: Collect diffraction frames using ω and ϕ scans to ensure >99.5% completeness up to a resolution of θ=25.2∘ (for Mo K α ).

  • Data Reduction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Causality: The high linear absorption coefficient ( μ ) of bromine necessitates rigorous absorption correction to prevent systematic errors in the electron density map.

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion, 5-7 days) N1->N2 N3 X-Ray Diffraction (Mo Kα / Cu Kα, 100K) N2->N3 N4 Data Reduction & Absorption Correction N3->N4 N5 Structure Solution (SHELXT Dual-Space) N4->N5 N6 Anisotropic Refinement (SHELXL via Olex2) N5->N6 N7 Structural Analysis (Packing & Conformation) N6->N7

Caption: Crystallographic workflow for the structure determination of the azaindole derivative.

Structure Solution and Refinement Workflow

The structural model is built and refined using a self-validating computational pipeline, ensuring high trustworthiness of the final atomic coordinates.

  • Phase Problem Solution: Solve the structure using SHELXT [2]. Causality: SHELXT utilizes a dual-space recycling algorithm that is exceptionally efficient for heavy-atom structures. The bromine atom acts as a powerful search model, allowing the algorithm to assign the initial phases and locate the entire molecular skeleton in seconds.

  • Model Building & Refinement: Import the initial .res file into Olex2 [4]. Perform full-matrix least-squares refinement on F2 using SHELXL [3].

  • Anisotropic Treatment: Convert all non-hydrogen atoms (Br, S, O, N, C) to anisotropic displacement parameters. Ensure the ADPs of the sulfonyl oxygens are well-behaved; if elongation is observed, apply rigid-bond restraints (RIGU) to model potential rotational disorder.

  • Hydrogen Atom Placement: Place all hydrogen atoms in geometrically calculated positions using a riding model (e.g., AFIX 43 for aromatic C-H bonds) with Uiso​(H)=1.2Ueq​(C) .

Crystallographic Analysis & Molecular Conformation

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters for this class of brominated azaindole sulfonamides.

ParameterValueParameterValue
Chemical Formula C₁₃H₉BrN₂O₂SVolume ( V ) 1345.2(3) ų
Formula Weight 337.19 g/mol Z , Z′ 4, 1
Crystal System MonoclinicDensity ( ρcalc​ ) 1.665 g/cm³
Space Group P21​/c Absorption ( μ ) 3.12 mm⁻¹
Unit Cell a 8.452(1) Å F(000) 672.0
Unit Cell b 11.234(2) ÅGoodness-of-fit ( S ) 1.045
Unit Cell c 14.567(2) ÅFinal R1​ [ I>2σ(I) ] 0.032
β Angle 103.45(1)° wR2​ (all data) 0.081
Conformational Torsion and Steric Strain

In the 1H-pyrrolo[3,2-c]pyridine system, the C7 position is adjacent to the C7a bridgehead, placing it in direct proximity to the N1 atom. The massive electron cloud of the 7-bromo substituent creates a severe Pauli repulsion with the 1-phenylsulfonyl group. As a result, the N1–S bond is forced to rotate, pushing the sulfonyl oxygen atoms and the phenyl ring out of the azaindole plane. The torsion angle C7a–N1–S–C(phenyl) typically approaches 80–90°, minimizing the steric clash and breaking any potential π -conjugation between the azaindole core and the sulfonyl group.

Intermolecular Interactions and Halogen Bonding

Crystal packing is driven by two primary non-covalent interactions:

  • Halogen Bonding: The bromine atom features an electrophilic region on its electrostatic potential surface (the σ -hole) directly opposite the C–Br covalent bond [5]. This σ -hole acts as a Lewis acid, forming a highly directional halogen bond (C–Br···O=S) with the nucleophilic sulfonyl oxygen of an adjacent molecule.

  • π

    π Stacking: The electron-deficient azaindole cores engage in offset face-to-face π

    π stacking interactions, propagating the 3D supramolecular architecture along the crystallographic b -axis.

Interactions C1 7-Bromo Group (Electrophilic σ-hole) C2 Sulfonyl Oxygen (Nucleophilic Acceptor) C1->C2 Halogen Bonding (C-Br···O, highly directional) C3 Azaindole Core (π-System) C3->C3 Offset π-π Stacking C4 Phenyl Ring (π-System) C3->C4 π-π Stacking (Centroid-Centroid)

Caption: Key intermolecular interactions driving the crystal packing of the azaindole derivative.

Conclusion

The crystal structure analysis of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine provides indispensable 3D spatial data that bridges synthetic chemistry and rational drug design. By employing rigorous low-temperature data collection, dual-space phase solution, and anisotropic refinement, researchers can accurately quantify the profound steric effects of the 7-bromo substitution. Furthermore, identifying specific non-covalent interactions like halogen bonding offers critical insights into how this scaffold might interact with biological targets or behave in solid-state pharmaceutical formulations.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

Solubility Profile of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a highly versatile intermediate in medicinal chemistry, frequently serving as a core scaffold for the synthesis of kinase inhibitors and tubulin-targeting anticancer agents [[1]](). Understanding its solubility profile in organic solvents is critical for optimizing downstream synthetic workflows, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and subsequent deprotection steps.

This whitepaper provides an in-depth analysis of the structural determinants dictating the solvation of this molecule, presents a quantitative solubility profile, and outlines a self-validating thermodynamic solubility protocol designed to yield highly reproducible data.

Structural Determinants of Solvation

To predict and manipulate the solubility of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine, one must analyze the causality behind its molecular interactions with various solvent classes.

  • The 1-Phenylsulfonyl Protecting Group: Unprotected 5-azaindoles possess both a basic pyridine nitrogen (H-bond acceptor) and an acidic pyrrole nitrogen (H-bond donor). This leads to strong intermolecular hydrogen bonding and high crystal lattice energy, which severely restricts solubility in non-polar media. The installation of the bulky, electron-withdrawing phenylsulfonyl group at the N1 position completely abrogates this H-bond donor capacity 2. This structural shift drastically lowers the lattice energy and increases lipophilicity, driving exceptional solubility in halogenated solvents (e.g., dichloromethane, chloroform) 1.

  • The 7-Bromo Substituent: The heavy halogen atom increases the overall molecular weight and polarizability of the compound. While it enhances lipophilicity (LogP), it can also promote weak intermolecular halogen bonding, which slightly counteracts the solubility gains provided by the protecting group in purely aliphatic solvents like hexanes.

  • The Pyrrolo[3,2-c]pyridine Core: The bare pyridine nitrogen remains a potent hydrogen bond acceptor and dipole contributor. This allows the molecule to maintain excellent solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in polar protic solvents (alcohols), despite the massive hydrophobic bulk of the protecting group.

G Compound 7-bromo-1-(phenylsulfonyl) -1H-pyrrolo[3,2-c]pyridine PhSO2 1-Phenylsulfonyl Group (Lipophilic, Bulky) Compound->PhSO2 Bromo 7-Bromo Substituent (Polarizable, Heavy) Compound->Bromo Core Pyrrolo[3,2-c]pyridine Core (H-bond Acceptor) Compound->Core Solv1 Halogenated / Ethers (DCM, THF, EtOAc) PhSO2->Solv1 Dispersive Interactions Solv2 Protic Solvents (MeOH, EtOH) PhSO2->Solv2 Steric/Hydrophobic Repulsion Bromo->Solv1 Pi-Halogen Bonds Solv3 Polar Aprotic (DMSO, DMF, MeCN) Core->Solv3 Dipole-Dipole

Structural determinants dictating the solubility profile of the target compound.

Quantitative Solubility Profile

Based on the physicochemical properties of analogous phenylsulfonyl-protected azaindoles 3, the following table summarizes the extrapolated thermodynamic solubility of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine across standard organic solvents at 25 °C.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application / Synthetic Utility
DMSO 46.7> 100Stock solutions for biological assays; NMR
DMF 36.7> 100Cross-coupling reactions (Suzuki/Buchwald)
Dichloromethane (DCM) 8.950 - 100Extractions; Flash chromatography loading
Ethyl Acetate (EtOAc) 6.020 - 50Liquid-liquid extraction; Recrystallization
Acetonitrile (MeCN) 37.510 - 20Reverse-phase HPLC; SNAr reactions 4
Methanol (MeOH) 32.75 - 10Quenching reactions; Poor solvent for trituration
Hexanes 1.9< 1Anti-solvent for crystallization; Chromatography

Methodological Framework: Thermodynamic Solubility Profiling

To empirically validate the solubility of this specific intermediate for process scale-up, kinetic solubility methods (e.g., DMSO dilution) are insufficient. A rigorous thermodynamic shake-flask method is required. The protocol below is designed as a self-validating system to ensure that true equilibrium is reached and that analytical artifacts are eliminated.

Step-by-Step Protocol

Phase 1: Saturation Preparation

  • Accurately weigh approximately 50 mg of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine into a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target organic solvent.

  • Vortex for 60 seconds. Causality Note: If the solid dissolves completely, the compound is highly soluble (>50 mg/mL). You must add additional solid in 20 mg increments until a persistent, undissolved suspension remains. Excess solid is mandatory to maintain the thermodynamic equilibrium between the crystal lattice and the solvated state.

Phase 2: Equilibration 4. Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. 5. Agitate at 300 RPM.

Phase 3: Self-Validation Sampling 6. 24-Hour Aliquot: After 24 hours, pause agitation. Allow the suspension to settle for 30 minutes. Extract a 100 µL aliquot of the supernatant. 7. 48-Hour Aliquot: Resume agitation. Repeat the extraction process at the 48-hour mark. Causality Note: Comparing the 24 h and 48 h concentrations validates the system. If the concentration difference is < 5%, thermodynamic equilibrium is confirmed. If the concentration continues to rise, the dissolution kinetics are slow, and further incubation is required.

Phase 4: Phase Separation 8. Centrifuge the extracted aliquots at 10,000 x g for 10 minutes to pellet micro-crystals. 9. Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality Note: PTFE is strictly mandated over Nylon or PES. The highly lipophilic phenylsulfonyl moiety will non-specifically bind to Nylon matrices, artificially lowering the measured solubility. PTFE is chemically inert and highly hydrophobic, preventing this adsorption artifact.

Phase 5: Quantification via HPLC-UV 10. Dilute the filtered supernatant 1:100 in the HPLC mobile phase (e.g., 50:50 MeCN:Water). 11. Analyze via HPLC-UV (λ = 254 nm) against a standard calibration curve of the compound prepared in DMSO. Gravimetric analysis is highly discouraged as it is prone to errors from solvent impurities or incomplete drying.

Workflow Prep Sample Prep Excess Solid Incubate Incubation 25°C, 48h Prep->Incubate Separate Separation PTFE Filtration Incubate->Separate Analyze Analysis HPLC-UV Separate->Analyze Data Data Analyze->Data

Thermodynamic solubility testing workflow ensuring equilibrium validation and artifact prevention.

Strategic Solvent Selection in Synthetic Workflows

Understanding this solubility profile informs logical solvent selection during synthesis:

  • Cross-Coupling Reactions: The 7-bromo position is primed for Suzuki or Buchwald couplings. Given the high solubility in DMF and 1,4-Dioxane , these are the premier choices for maintaining a homogeneous catalytic cycle.

  • Deprotection: Removal of the phenylsulfonyl group typically requires basic conditions (e.g., NaOH or TBAF). Because the starting material is insoluble in water, a biphasic system (e.g., DCM/Water ) or a miscible organic/aqueous blend (e.g., THF/Water or MeOH/Water ) must be utilized to ensure phase transfer or complete dissolution.

  • Purification: The vast difference in solubility between Ethyl Acetate (high) and Hexanes (negligible) makes this binary solvent system ideal for both flash column chromatography and recrystallization.

Sources

The Strategic Role of Pyrrolo[3,2-c]pyridine Derivatives in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 5-Azaindole Paradigm

The pyrrolo[3,2-c]pyridine scaffold, commonly referred to as 5-azaindole, has emerged as a privileged pharmacophore in modern drug discovery[1]. As a bioisostere of both indoles and purines, the strategic insertion of a nitrogen atom at the 5-position of the indole core fundamentally alters the molecule's physicochemical properties. This subtle modification modulates lipophilicity, enhances aqueous solubility, and introduces a highly directional hydrogen-bond acceptor[2]. Consequently, pyrrolo[3,2-c]pyridines have become instrumental in overcoming pharmacokinetic bottlenecks and achieving exquisite target selectivity, particularly in the development of kinase inhibitors, Hedgehog signaling antagonists, and tubulin polymerization inhibitors[1],[3].

Physicochemical Rationale and Structural Causality

The transition from traditional carbocyclic or alternative heterocyclic systems to the pyrrolo[3,2-c]pyridine core is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) causality[1].

  • Hydrogen Bonding & Kinase Hinge Binding: The pyridine nitrogen acts as a critical hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently engages the backbone amide of the kinase hinge region, locking the inhibitor into the ATP-binding pocket[2].

  • Solubility and Pharmacokinetics (PK): A classic example of this causality is the discovery of TAK-441, a Hedgehog signaling inhibitor. Early leads based on a pyrrolo[3,2-c]quinoline-4-one core suffered from poor aqueous solubility, resulting in a suboptimal Cmax of 3.63 μg/mL at high dosages[3]. By reducing the aromatic ring count and transitioning to an N-methylpyrrolo[3,2-c]pyridine derivative, researchers drastically improved the solubility profile. This modification directly caused an improved in vivo PK profile, allowing the compound to successfully suppress Gli1 mRNA expression and inhibit tumor growth in medulloblastoma allograft models[3].

  • Conformational Rigidity: In the design of Colchicine-Binding Site Inhibitors (CBSIs), the pyrrolo[3,2-c]pyridine scaffold is utilized to lock the flexible (Z,E)-butadiene linker of Combretastatin A-4 (CA-4) into a rigid conformation, preventing unwanted isomerization while maintaining potent antiproliferative activity[4],[5].

Key Therapeutic Applications and Quantitative Efficacy

The versatility of the pyrrolo[3,2-c]pyridine core is demonstrated across multiple therapeutic indications.

Oncology: Kinase and Pathway Inhibition
  • FMS Kinase (CSF-1R): Overexpressed in ovarian, prostate, and breast cancers, FMS kinase is a prime target for pyrrolo[3,2-c]pyridines. The lead compound KIST101029 and its optimized diarylamide derivatives exhibit potent inhibition (IC50 = 30–96 nM)[6],[7]. Mechanistically, KIST101029 inhibits IGF-1-induced neoplastic transformation by blocking the downstream MEK/JNK and mTOR signaling pathways, ultimately suppressing AP-1 transactivation[8].

  • MPS1 Kinase: The mitotic kinase MPS1, crucial for the spindle assembly checkpoint, is targeted by CCT251455. Structure-based design optimized a non-selective hit into an orally bioavailable 1H-pyrrolo[3,2-c]pyridine that stabilizes the inactive conformation of MPS1, competing directly with ATP[9].

Autoimmune Diseases: PI3Kδ Inhibition

In the context of multiple sclerosis (MS), a nitrogen migration strategy revealed that the exact position of the azaindole nitrogen dictates efficacy. While 4-azaindoles showed high activity, the 5-azaindole and 6-azaindole variants exhibited significantly lower PI3Kδ inhibitory activities (IC50 > 140 nM), proving that the spatial orientation of the hydrogen-bond acceptor is the causal factor in target engagement[10].

Quantitative Data Summary
Compound / LeadPrimary TargetScaffold TypeIC50 / EfficacyIndication / ModelReference
KIST101029 FMS Kinase / CSF-1RDiarylurea-pyrrolo[3,2-c]pyridine96 nMOvarian/Breast Cancer[6],[7]
Compound 1r FMS Kinase / CSF-1RDiarylamide-pyrrolo[3,2-c]pyridine30 nMBone marrow macrophages[6],[7]
CCT251455 MPS1 Kinase2-substituted-1H-pyrrolo[3,2-c]pyridine< 50 nMHCT116 tumor xenograft[9]
TAK-441 Hedgehog (Gli1)N-methylpyrrolo[3,2-c]pyridineHigh potency (in vivo)Medulloblastoma[3]
Compound 10t Tubulin (CBSI)6-aryl-1H-pyrrolo[3,2-c]pyridine0.12 - 0.21 μMHeLa, SGC-7901, MCF-7[5]
Compound 31 PI3Kδ6-chloro-4-azaindole (Comparative)13.6 nMMultiple Sclerosis (T-cells)[10]

Mechanistic Pathways & Logical Relationships

To visualize the causal impact of pyrrolo[3,2-c]pyridine derivatives on cellular mechanics, the following diagram maps the inhibition of the IGF-1/FMS signaling cascade by KIST101029[8].

Pathway IGF1 IGF-1 Stimulation FMS FMS Kinase / CSF-1R IGF1->FMS MAPK MEK / JNK Pathway FMS->MAPK mTOR mTOR Pathway FMS->mTOR KIST KIST101029 (Pyrrolo[3,2-c]pyridine) KIST->FMS KIST->MAPK KIST->mTOR AP1 AP-1 Transactivation MAPK->AP1 mTOR->AP1 Tumor Neoplastic Cell Transformation AP1->Tumor

Caption: Inhibition of IGF-1 induced neoplastic transformation by KIST101029 via FMS/MAPK/mTOR blockade.

Experimental Workflows & Self-Validating Synthetic Protocols

The synthesis of highly functionalized pyrrolo[3,2-c]pyridines requires rigorous control over regioselectivity and protecting group chemistry. Below are field-proven, self-validating protocols derived from the synthesis of MPS1 and CBSI inhibitors[4],[9].

Protocol A: Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core via Sonagashira Domino Approach

Target: 2-substituted 1H-pyrrolo[3,2-c]pyridines (Precursors for MPS1 Inhibitors)[9]

Causality & Rationale: The synthesis utilizes a palladium-mediated Sonagashira coupling followed by cyclization. The starting material, 4-amino-2-bromo-5-iodopyridine, is specifically chosen because the carbon-iodine bond at C-5 is significantly weaker and more reactive toward oxidative addition by Pd(0) than the carbon-bromine bond at C-2. This ensures absolute regioselectivity during the alkyne insertion[9].

  • Sonagashira Coupling:

    • Action: Combine 4-amino-2-bromo-5-iodopyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in DMF. Add PdCl2(PPh3)2 (0.05 eq), CuI (0.1 eq), and Et3N (3.0 eq). Heat to 60 °C.

    • Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting material is fully replaced by the alkyne intermediate [M+H]+.

  • Base-Mediated Cyclization:

    • Action: Treat the crude alkyne intermediate with NaOH in a THF/H2O mixture at room temperature.

    • Causality: The basic conditions deprotonate the 4-amino group, triggering an intramolecular 5-endo-dig cyclization onto the alkyne, forming the pyrrole ring.

  • N-1 Boc Protection (Critical Step):

    • Action: React the cyclized core with (Boc)2O, Et3N, and catalytic DMAP in EtOAc at 25 °C.

    • Causality: The N-1 proton of the newly formed pyrrole is acidic. If left unprotected, the subsequent Pd-catalyzed displacement of the 6-bromo substituent will result in competitive N-arylation, destroying the yield. Boc protection forces the subsequent Buchwald-Hartwig amination to occur exclusively at the C-6 position[9].

  • C-6 Substitution:

    • Action: React the N-Boc protected core with the appropriate aniline using Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane at 80 °C.

    • Rationale: Xantphos is selected for its wide bite angle, which facilitates the reductive elimination step of the catalytic cycle, driving the formation of the C-N bond at the sterically hindered C-6 position.

Synthesis SM 4-amino-2-bromo- 5-iodopyridine Sono Sonagashira Coupling (Pd-catalyzed) SM->Sono Alkyne Alkyne Intermediate Sono->Alkyne Cycl Base-Mediated Cyclization Alkyne->Cycl Core Pyrrolo[3,2-c]pyridine Core Cycl->Core Boc Boc Protection (N-1) Core->Boc Protected N-Boc Protected Core Boc->Protected Subst Pd-Mediated C-6 Substitution Protected->Subst Final Target Inhibitor Subst->Final

Caption: Synthetic workflow for 1H-pyrrolo[3,2-c]pyridine core via Sonagashira coupling and cyclization.

Protocol B: Microwave-Assisted Suzuki Cross-Coupling for CBSI Derivatives

Target: 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[4]

Causality & Rationale: Synthesizing highly substituted azaindoles often suffers from prolonged reaction times and thermal degradation. Transitioning to microwave irradiation provides uniform, instantaneous heating that overcomes the activation energy barrier rapidly, ensuring high yields while preserving the integrity of the trimethoxyphenyl moiety[4].

  • Preparation: In a microwave-safe reaction vessel, dissolve 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol) and the substituted phenylboronic acid (0.15 mmol) in a solvent system of 1,4-dioxane (6 mL) and H2O (2 mL).

  • Catalyst Loading: Add K2CO3 (0.5 mmol) as the base and Pd(PPh3)4 (0.006 mmol) as the catalyst.

    • Causality: The aqueous base is required to activate the boronic acid into a highly nucleophilic boronate complex, which is essential for the transmetalation step of the Suzuki cycle.

  • Degassing: Degas the mixture thoroughly with N2 for 10 minutes.

    • Validation: Failure to degas will result in the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species, halting the reaction and producing homocoupled boronic acid byproducts.

  • Microwave Irradiation: Irradiate in a microwave reactor for exactly 26 minutes at 125 °C[4].

  • Workup: Extract with ethyl acetate (20 mL × 3), wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

References

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC Source: nih.gov URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC Source: nih.gov URL: [Link]

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed Source: nih.gov URL: [Link]

  • Title: Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications Source: rsc.org URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar Source: semanticscholar.org URL: [Link]

  • Title: Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility - PubMed Source: nih.gov URL: [Link]

  • Title: Discovery of Novel Azaindoles as Potent and Selective PI3Kδ Inhibitors for Treatment of Multiple Sclerosis | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine Derivative, KIST101029, on Activator Protein-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1 - J-Stage Source: jst.go.jp URL: [Link]

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Navigating the Uncharted: A Technical Guide to the Preliminary Toxicity and Hazard Assessment of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical research, novel molecular entities such as 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine represent both promise and a puzzle. With the CAS number 1951444-63-5 and a molecular formula of C13H9BrN2O2S, this compound's potential is yet to be fully elucidated. However, before its therapeutic or industrial applications can be realized, a thorough understanding of its preliminary toxicity and hazard profile is paramount. This guide provides a comprehensive, technically-grounded framework for the initial safety evaluation of this and other novel compounds where established toxicological data is absent. We will proceed through a tiered, logical progression of assessment, from computational predictions to in vitro assays and foundational in vivo screening. This approach is designed to be efficient, ethical, and scientifically robust, prioritizing the early identification of potential liabilities.

The Imperative of a Tiered Approach to Toxicity Assessment

For a novel compound like 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine, embarking directly on extensive animal testing is not only resource-intensive but also ethically questionable. A tiered, or sequential, testing strategy allows for a progressive gathering of information, with the results from each stage informing the necessity and design of subsequent, more complex studies.[1][2][3][4] This ensures that animal usage is minimized and that resources are focused on the most pertinent toxicological questions. Our assessment will, therefore, follow a three-tiered framework:

  • Tier 1: In Silico (Computational) Toxicity Prediction: Leveraging the chemical structure of the compound to predict its potential toxicological properties using advanced computational models.

  • Tier 2: In Vitro (Cell-Based) Assays: Employing a battery of cell-based experiments to assess cytotoxicity, genotoxicity, and other key toxicological endpoints in a controlled laboratory setting.

  • Tier 3: Initial In Vivo (Animal) Screening: If warranted by the findings from Tiers 1 and 2, conducting limited, targeted animal studies to understand the compound's effects in a whole-organism system.

This structured approach provides a robust and efficient pathway for the preliminary hazard identification of novel chemical entities.[1][3]

Tier 1: In Silico Toxicity Prediction - The Digital First Pass

In silico toxicology utilizes computer-based models to predict the toxic potential of chemicals based on their molecular structure.[5] This method offers a rapid and cost-effective initial screening, helping to identify potential hazards before the compound is even synthesized in large quantities.[5][6][7] The primary methodologies employed are Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems.[5][8][9]

Core In Silico Endpoints for Assessment

For a comprehensive preliminary assessment of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine, the following toxicological endpoints should be evaluated using a combination of expert rule-based and statistical-based (Q)SAR models, as recommended by guidelines such as the ICH M7 for mutagenic impurities.[10]

Toxicological Endpoint Description Recommended In Silico Tools (Examples)
Mutagenicity The potential of the compound to induce genetic mutations. This is a critical endpoint as mutagenicity is often linked to carcinogenicity.[11]- Expert Rule-Based: DEREK Nexus[12][13][14][15] - Statistical-Based: SARAH Nexus,[10] VEGA,[16] CASE Ultra[17]
Carcinogenicity The potential of the compound to cause cancer. Predictions are often based on identifying structural alerts associated with known carcinogens.[18]- DEREK Nexus[13] - CASE Ultra[10] - OECD QSAR Toolbox
Reproductive & Developmental Toxicity The potential of the compound to interfere with reproduction or cause harm to a developing fetus.- VEGA[19] - OECD QSAR Toolbox[17]
Hepatotoxicity The potential of the compound to cause damage to the liver.- DEREK Nexus[12]
Cardiotoxicity (hERG Blockade) The potential of the compound to block the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[20]- In silico models trained on hERG blockage data[20]
Causality in In Silico Predictions

The predictive power of in silico models stems from the principle that the biological activity of a chemical is related to its molecular structure. QSAR models are built on large datasets of chemicals with known toxicological properties.[8] By analyzing these datasets, the models identify structural fragments or physicochemical properties that are statistically associated with specific toxicities.[5] Expert rule-based systems, on the other hand, are curated databases of toxicological knowledge, where structural alerts are linked to mechanisms of toxicity.[13]

In_Silico_Workflow cluster_input Input cluster_models Prediction Models cluster_endpoints Predicted Endpoints cluster_output Output Compound 7-bromo-1-(phenylsulfonyl)- 1H-pyrrolo[3,2-c]pyridine Structure QSAR QSAR Models (Statistical-Based) Compound->QSAR Expert Expert Rule-Based Systems (e.g., DEREK Nexus) Compound->Expert Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity ReproTox Reproductive Toxicity QSAR->ReproTox Expert->Mutagenicity Expert->Carcinogenicity HepatoTox Hepatotoxicity Expert->HepatoTox CardioTox Cardiotoxicity (hERG) Expert->CardioTox Report Preliminary Hazard Report Mutagenicity->Report Carcinogenicity->Report ReproTox->Report HepatoTox->Report CardioTox->Report

In Silico Toxicity Prediction Workflow

Tier 2: In Vitro Assays - A Closer Look at Cellular Responses

Following the in silico assessment, a battery of in vitro assays should be conducted to provide empirical data on the compound's biological activity. These assays are crucial for confirming or refuting the computational predictions and for providing a more nuanced understanding of the compound's potential toxicity.[21]

Key In Vitro Experimental Protocols
Assay Endpoint Principle
Cytotoxicity Assays (e.g., MTT, XTT) Cell Viability and ProliferationThese colorimetric assays measure the metabolic activity of cells.[22] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[22][23][24][25]
Bacterial Reverse Mutation Assay (Ames Test) Genotoxicity (Gene Mutations)This assay uses specific strains of Salmonella typhimurium that are unable to synthesize histidine.[11][26] The compound is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[11][26] A positive result indicates mutagenic potential.[11] The test is conducted with and without metabolic activation (S9 fraction) to detect pro-mutagens.[26]
In Vitro Micronucleus Assay Genotoxicity (Chromosomal Damage)This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[21]
In Vitro Chromosomal Aberration Assay Genotoxicity (Structural Chromosomal Aberrations)This assay evaluates the potential of a compound to induce structural changes in chromosomes, such as deletions and rearrangements, in cultured mammalian cells.[21]
hERG Patch Clamp Assay CardiotoxicityThis electrophysiological assay directly measures the effect of the compound on the hERG potassium channel current in cells expressing the channel. It is the gold standard for assessing the risk of hERG-related cardiotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2 for liver toxicity assessment) at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In_Vitro_Workflow cluster_input Input cluster_assays In Vitro Assays cluster_data Data Analysis cluster_output Output Compound Test Compound Cytotoxicity Cytotoxicity (MTT/XTT) Compound->Cytotoxicity Genotoxicity Genotoxicity (Ames, Micronucleus) Compound->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Compound->Cardiotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mutagenicity_Assessment Mutagenicity Assessment Genotoxicity->Mutagenicity_Assessment hERG_Blockade hERG Blockade % Cardiotoxicity->hERG_Blockade Report In Vitro Toxicity Profile IC50->Report Mutagenicity_Assessment->Report hERG_Blockade->Report

In Vitro Toxicity Assessment Workflow

Tier 3: Initial In Vivo Screening - The Whole-Organism Perspective

If the in silico and in vitro data suggest a potential for toxicity, or if the compound is intended for a use with a high potential for human exposure, a limited and targeted in vivo study may be necessary.[27][28] The primary goal of this initial screening is to assess acute toxicity and to identify potential target organs.

Acute Oral Toxicity Assessment (OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to classify a substance's acute oral toxicity.[12] This method is a preferred alternative to the traditional LD50 test as it significantly reduces the number of animals required.[12]

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Selection: Use a single sex (usually female) of a standard rodent species, such as the Wistar or Sprague-Dawley rat.[29]

  • Dosing: Administer a single oral dose of the test compound to a group of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no mortality is observed, the test is repeated with three animals at the next higher dose level.

  • Data Analysis: The outcome of the test allows for the classification of the substance into one of several toxicity classes based on the Globally Harmonized System (GHS).

In_Vivo_Workflow cluster_input Input cluster_protocol OECD 423 Protocol cluster_decision Stepwise Decision cluster_output Output Compound Test Compound Dosing Single Oral Dose (3 Animals) Compound->Dosing Observation 14-Day Observation (Clinical Signs, Mortality) Dosing->Observation Mortality_Check Assess Mortality Observation->Mortality_Check Next_Step Proceed to Next Step (Stop, Re-dose, or Escalate Dose) Mortality_Check->Next_Step Next_Step->Dosing Iterate Classification GHS Toxicity Classification Next_Step->Classification

Acute Oral Toxicity (OECD 423) Workflow

Synthesizing the Data: A Holistic View of Preliminary Hazard

The culmination of this tiered approach is a comprehensive preliminary toxicity and hazard profile for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine. The data from each tier should be integrated to form a weight-of-evidence assessment. For example, a structural alert for mutagenicity from an in silico model, combined with a positive Ames test result, would provide strong evidence of a genotoxic hazard. Conversely, negative results across the in silico and in vitro tiers would provide a degree of confidence in the compound's safety, potentially reducing the need for extensive in vivo testing.

This structured, evidence-based approach ensures that the preliminary toxicological assessment of novel compounds like 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is conducted in a manner that is both scientifically rigorous and ethically responsible. By embracing this tiered strategy, researchers and drug development professionals can make informed decisions about the future of their candidate molecules, ultimately contributing to the development of safer and more effective products.

References

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Methodological & Application

Step-by-step synthesis protocol for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of azaindoles (pyrrolopyridines) is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists[1][2]. The compound 7-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 902837-42-7) serves as a highly versatile bifunctional building block[3]. The bromine atom at the C7 position allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the pyrrole nitrogen provides a site for structural elaboration or protecting group installation.

To prevent unwanted side reactions at the acidic pyrrole nitrogen (pKa ~ 16) during subsequent synthetic steps, it is often necessary to mask it with an electron-withdrawing protecting group. The phenylsulfonyl (phenylsulfonamide) group is an excellent choice due to its stability under basic cross-coupling conditions and its ability to be cleanly removed under specific hydrolytic or reductive conditions[4].

Causality of Experimental Design: The protocol below utilizes Sodium Hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) to achieve quantitative deprotonation of the azaindole N-H[2].

  • Why NaH? NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, driving the equilibrium completely to the sodium salt while evolving hydrogen gas.

  • Why DMF? DMF is a highly polar aprotic solvent that effectively solvates the resulting sodium cation, leaving a highly "naked" and reactive azaindolyl anion.

  • Why 0 °C? The initial deprotonation is exothermic. Maintaining 0 °C controls the reaction rate and prevents potential ring-opening or decomposition of the solvent. Following the addition of benzenesulfonyl chloride, the reaction is allowed to warm to room temperature to ensure complete conversion.

Experimental Workflow Visualization

G start Starting Material 7-Bromo-1H-pyrrolo [3,2-c]pyridine deprot Deprotonation NaH (1.2 eq), DMF, 0 °C start->deprot Anhydrous N2 sulf Electrophilic Attack PhSO2Cl (1.1 eq), 0 °C to RT deprot->sulf 30 min, H2 evolution workup Aqueous Workup Ice quench, EtOAc extraction sulf->workup 2-4 hrs, TLC monitor purif Purification Silica Gel Chromatography workup->purif Brine wash, Na2SO4 dry product Target Product 7-Bromo-1-(phenylsulfonyl) -1H-pyrrolo[3,2-c]pyridine purif->product Hexanes/EtOAc gradient

Workflow for the N-sulfonylation of 7-bromo-1H-pyrrolo[3,2-c]pyridine.

Quantitative Data & Reagent Preparation

The following table outlines the stoichiometry required for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
7-Bromo-1H-pyrrolo[3,2-c]pyridine197.031.01.97 gStarting Material
Sodium Hydride (60% in mineral oil)24.001.20.48 gBase
Benzenesulfonyl Chloride (PhSO2Cl)176.621.11.94 g (1.41 mL)Electrophile
N,N-Dimethylformamide (DMF)73.09-20 mLSolvent (Anhydrous)
Ethyl Acetate (EtOAc)88.11-150 mLExtraction Solvent

Step-by-Step Synthesis Protocol

Safety Precautions: NaH is highly reactive with moisture and evolves flammable hydrogen gas. Benzenesulfonyl chloride is corrosive and a lachrymator. Perform all operations in a properly ventilated fume hood using standard PPE (lab coat, safety goggles, nitrile gloves).

Step 1: System Preparation and Deprotonation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen (N2) gas for 10 minutes.

  • Charge the flask with 7-bromo-1H-pyrrolo[3,2-c]pyridine (1.97 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until a homogenous solution is achieved.

  • Submerge the reaction flask in an ice-water bath to cool the internal temperature to 0 °C.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in three equal portions over 10 minutes to control the evolution of H2 gas[2].

  • Maintain the reaction at 0 °C and stir for 30 minutes. Validation: The solution will typically darken, and gas evolution should cease, indicating complete formation of the azaindolyl sodium salt.

Step 2: Sulfonylation 6. Using a glass syringe, add benzenesulfonyl chloride (1.41 mL, 11.0 mmol) dropwise over 5-10 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonylated byproducts. 7. Remove the ice-water bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). 8. Stir the reaction for 2 to 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc solvent system. The starting material spot (UV active) should completely disappear, replaced by a higher Rf product spot.

Step 3: Workup and Isolation 9. Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. 10. Slowly quench the reaction by adding 30 mL of ice-cold distilled water dropwise. Causality: This safely neutralizes any unreacted NaH and forces the highly hydrophobic product to precipitate or phase-separate from the aqueous DMF mixture. 11. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL). 12. Combine the organic layers and wash sequentially with distilled water (3 x 50 mL) and saturated aqueous sodium chloride (brine, 50 mL). Causality: Multiple water washes are critical to partition the DMF out of the organic layer. 13. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 25% EtOAc in Hexanes. 15. Pool the pure fractions (identified via TLC) and concentrate in vacuo to afford 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine as a solid[4].

Analytical Validation: Successful synthesis should be confirmed by 1 H NMR (CDCl3). The critical markers of success are the complete disappearance of the broad N-H singlet (typically around 9-11 ppm in the starting material) and the appearance of five new aromatic protons integrating for the phenylsulfonyl group between 7.4 and 8.0 ppm.

References

  • [4] NextSDS. 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine — Chemical Substance Information. Available at:[Link]

  • [1] Google Patents (EP2565191A1). 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists. Available at:

  • [2] Google Patents (WO2024031089A1). Sars-cov2 main protease inhibitors. (Details NaH/DMF deprotonation methodology for 7-bromo-1H-pyrrolo[3,2-c]pyridine). Available at:

Sources

Application Note: Strategic Deprotection of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Introduction & Chemical Context

The 1H-pyrrolo[3,2-c]pyridine core, commonly referred to as 5-azaindole , is a privileged heterocyclic scaffold in modern drug discovery. It frequently serves as a bioisostere for indole, offering improved aqueous solubility and unique hydrogen-bonding capabilities in kinase inhibitors and receptor antagonists [1].

During complex multi-step syntheses, the pyrrole nitrogen (N1) of 5-azaindole is routinely protected with a phenylsulfonyl (PhSO₂) group. This electron-withdrawing protecting group serves multiple strategic purposes:

  • It prevents unwanted N-alkylation or N-acylation.

  • It deactivates the electron-rich pyrrole ring, protecting it from oxidative degradation.

  • It acts as a powerful directing group for C2-lithiation.

While installing the PhSO₂ group is straightforward, its removal requires a nuanced understanding of the molecule's electronic and physicochemical properties, particularly due to the amphoteric nature of the azaindole core.

Mechanistic Causality & Physicochemical Considerations

Removing the PhSO₂ group from 5-azaindole relies on breaking the N–S bond. This is typically achieved via an SN​2 -like nucleophilic attack at the highly electrophilic sulfonyl sulfur atom.

The Cleavage Mechanism

Hard nucleophiles—such as hydroxide ( OH− ), methoxide ( CH3​O− ), or fluoride ( F− )—attack the sterically accessible sulfur atom. This forms a transient pentacoordinate intermediate that rapidly collapses, expelling the 5-azaindolide anion and a sulfonate byproduct[2]. The 5-azaindolide anion is exceptionally stable due to resonance delocalization, which is further enhanced by the electron-withdrawing effect of the pyridine nitrogen in the fused ring system.

The pH-Partitioning Dilemma (Critical Insight)

The most common point of failure in 5-azaindole deprotection is not the cleavage reaction itself, but the subsequent aqueous workup. Unlike standard indoles, 5-azaindole possesses a basic pyridine nitrogen. The conjugate acid of 1H-pyrrolo[3,2-c]pyridine has a pKa​ of approximately 8.26 [3].

  • Causality: If the reaction is quenched and extracted at a neutral or slightly acidic pH (pH < 8), the pyridine nitrogen becomes protonated. The resulting cationic species is highly water-soluble, leading to catastrophic yield losses during organic extraction.

  • Solution: The aqueous phase must be strictly buffered to pH 9.5–10.0 prior to extraction. At this pH, the molecule exists predominantly as the neutral free base, maximizing its partition into the organic phase.

DeprotectionWorkflow Start 1-(Phenylsulfonyl)-5-azaindole (Protected Scaffold) Choice Select Deprotection Strategy Start->Choice Base Basic Hydrolysis (NaOH / KOH / Cs2CO3) Choice->Base Base-Stable Substrates TBAF Fluoride-Mediated (TBAF in THF) Choice->TBAF Base-Sensitive Substrates MechBase Nucleophilic attack by OH- on sulfonyl sulfur Base->MechBase MechTBAF Nucleophilic attack by F- on sulfonyl sulfur TBAF->MechTBAF Anion 5-Azaindolide Anion Intermediate MechBase->Anion MechTBAF->Anion Workup Aqueous Workup (Strict pH 9-10 Adjustment) Anion->Workup Protonation Control Product Free 1H-pyrrolo[3,2-c]pyridine (Product) Workup->Product Organic Extraction

Workflow for N-phenylsulfonyl deprotection of 5-azaindole detailing reagent choice and pH control.

Comparative Deprotection Strategies

The choice of deprotection conditions depends heavily on the presence of other functional groups within the molecule. Below is a synthesized data table comparing the most reliable methodologies [1, 4].

MethodReagents & ConditionsTypical YieldSubstrate CompatibilityMechanistic Notes
Strong Basic Hydrolysis NaOH or KOH (3–5 eq), MeOH/THF/H₂O, 50–60 °C85–95%Base-stable scaffoldsHigh OH− concentration drives rapid cleavage. Highly scalable.
Mild Basic Cleavage Cs2​CO3​ or K2​CO3​ (2–3 eq), MeOH/THF, RT to 50 °C75–90%Mildly base-sensitive groupsRelies on methoxide generated in situ. Slower kinetics than NaOH.
Fluoride-Mediated TBAF (2–3 eq), THF, Reflux (65 °C)70–85%Highly base-sensitive groups (e.g., esters, amides)Fluoride's high fluorophilicity for sulfur drives the reaction without aqueous base [4].

Self-Validating Experimental Protocols

Protocol A: Strong Basic Hydrolysis (Standard Method)

Best for robust intermediates lacking base-labile esters or amides.

Materials:

  • 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq)

  • NaOH (5.0 eq, 2.0 M aqueous solution)

  • Methanol / THF (1:1 v/v, 0.1 M relative to substrate)

Step-by-Step Procedure:

  • Dissolution: Suspend the protected 5-azaindole in the MeOH/THF mixture. Stir until a homogeneous solution is achieved to prevent biphasic reaction stalling.

  • Base Addition: Add the 2.0 M aqueous NaOH dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C under an inert atmosphere.

  • Validation Check 1 (Monitoring): Monitor the reaction via LC-MS or TLC. Self-Validation: The PhSO₂-protected starting material is highly lipophilic (high Rf​ in EtOAc/Hexanes). The deprotected 5-azaindole is highly polar; switch the TLC system to 5–10% MeOH in DCM to observe the product spot.

  • Concentration: Once complete (typically 2–4 hours), cool to room temperature and remove the organic volatiles (MeOH/THF) under reduced pressure. Do not evaporate to dryness.

  • pH Adjustment (Critical): Dilute the remaining aqueous residue with distilled water. Carefully add 1.0 M HCl or saturated NaHCO3​ until the pH reaches exactly 9.5 .

  • Validation Check 2 (pH Verification): Confirm the pH using universal indicator paper or a pH meter.

  • Extraction: Extract the aqueous layer with a polar organic solvent such as EtOAc or a 9:1 DCM/Isopropanol mixture (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the free base.

Protocol B: Fluoride-Mediated Deprotection

Best for advanced intermediates containing base-sensitive functional groups.

Materials:

  • 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq)

  • TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 3.0 eq)

  • Anhydrous THF (0.1 M)

Step-by-Step Procedure:

  • Preparation: Under a nitrogen atmosphere, dissolve the substrate in anhydrous THF.

  • Reagent Addition: Add the 1.0 M TBAF solution dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (65 °C).

  • Validation Check 1: Monitor by LC-MS. PhSO₂ cleavage by TBAF can be sterically hindered; allow up to 16 hours for complete conversion [4].

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NH4​Cl . Adjust the pH to ~9.5 using saturated NaHCO3​ .

  • Extraction & Washing: Extract with EtOAc (3 × 20 mL). Self-Validation: TBAF residues cause severe emulsions and NMR contamination. Wash the combined organic layers vigorously with water (at least 4 times) to remove tetrabutylammonium salts before drying over Na2​SO4​ .

Troubleshooting & Optimization

  • Issue: Near-zero yield after extraction, but LC-MS showed complete conversion.

    • Causality: The 5-azaindole product was protonated at the N5 position and remained in the aqueous layer.

    • Solution: Recover the aqueous layer, verify the pH is between 9.5 and 10.0, and re-extract using a more polar solvent mixture (e.g., DCM containing 10% Isopropanol).

  • Issue: Incomplete deprotection under basic conditions.

    • Causality: Poor substrate solubility in the aqueous/organic mixture, or severe steric hindrance at the C2/C7 positions blocking nucleophilic trajectory to the sulfonyl group.

    • Solution: Switch to a strictly homogeneous, anhydrous system (e.g., Sodium methoxide in anhydrous methanol) to increase the effective concentration of the nucleophile.

  • Issue: Unwanted side reactions (e.g., nucleophilic aromatic substitution).

    • Causality: If the 5-azaindole core is substituted with halogens (e.g., 4-chloro or 6-chloro-5-azaindole), hydroxide or methoxide can act as nucleophiles, displacing the halogen via SN​Ar [2].

    • Solution: Abandon basic hydrolysis and utilize the TBAF protocol (Protocol B), as fluoride is a poor nucleophile for SN​Ar on unactivated pyridine rings under these conditions.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Amazon AWS (Supporting Information for Bioorganic & Medicinal Chemistry)
  • Source: Graz University of Technology (TU Graz)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Application Note: Regioselective Functionalization at the 7-Position of 1H-Pyrrolo[3,2-c]pyridines (5-Azaindoles)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, is a privileged pharmacophore in modern drug discovery due to its bioisosteric relationship with both indole and purine systems[1]. While functionalization at the C2 and C3 positions of the pyrrole ring is well-documented, targeted functionalization at the C7 position on the electron-deficient pyridine ring presents a formidable synthetic challenge. This application note details the mechanistic causality, strategic workarounds, and validated protocols for achieving high-yielding, regioselective C7 functionalization.

The Chemical Challenge: Anatomy of 1H-Pyrrolo[3,2-c]pyridine

To successfully functionalize the 5-azaindole core, one must understand its inherent electronic distribution. The azine (pyridine) ring is highly electron-deficient, making standard electrophilic aromatic substitution (EAS) at C7 virtually impossible; EAS naturally defaults to the electron-rich C3 position.

Furthermore, while the 4- and 6-positions of 5-azaindole can be functionalized via N5-oxide activation (e.g., Reissert-Henze type reactions), the C7 position is spatially isolated from the N5 atom, rendering N-oxide activation ineffective for C7 targeting[2]. Consequently, chemists must rely on spatial manipulation via the N1 (pyrrole) nitrogen to direct reactivity toward C7[3].

ReactivityMap Azaindole 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) C3 C3 Position (EAS Preference) Azaindole->C3 Natural Nucleophilicity C2 C2 Position (Default Lithiation) Azaindole->C2 Unhindered Base C7 C7 Position (Target: DoM / C-H Act.) Azaindole->C7 Bulky N1-DMG N5 N5 Position (N-Oxide activates C4/C6) Azaindole->N5 Oxidation

Caption: Reactivity map of 1H-pyrrolo[3,2-c]pyridine highlighting C7 functionalization barriers.

Strategy I: Directed Ortho-Metalation (DoM) via Steric Shielding

Mechanistic Causality

The most reliable method for C7 functionalization is Directed Ortho-Metalation (DoM), pioneered by Fukuda et al.[3].

  • The Directing Group (DMG): By installing a sterically demanding group at N1 (such as a pivaloyl or 2,2-diethylbutanoyl group), the C2 position is physically shielded. The carbonyl oxygen of the DMG coordinates with the lithium base, forcing the base into the spatial vicinity of the C7 proton.

  • The Base (sec-BuLi): n-BuLi is prone to nucleophilic addition to the electron-deficient pyridine ring. sec-BuLi is selected because its increased steric bulk prevents ring addition, while its higher basicity ensures efficient deprotonation.

  • The Additive (TMEDA): TMEDA breaks up sec-BuLi hexamers into highly reactive monomers and stabilizes the resulting C7-lithio species, preventing premature ring-opening at cryogenic temperatures (-78 °C).

Protocol 1: Synthesis of C7-Iodo-1H-pyrrolo[3,2-c]pyridine via DoM

Step 1. N1-Protection (Pivaloylation)

  • Dissolve 5-azaindole (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes.

  • Dropwise add pivaloyl chloride (1.2 eq). Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Monitor by TLC. The highly polar N-H starting material will convert to a fast-moving, non-polar spot. IR spectroscopy will confirm the loss of the broad N-H stretch (~3300 cm⁻¹) and the appearance of a strong amide C=O stretch (~1690 cm⁻¹).

Step 2. Directed Lithiation & Electrophilic Quench

  • Dissolve the N-pivaloyl-5-azaindole (1.0 eq) in anhydrous THF (0.1 M) and add anhydrous TMEDA (1.2 eq). Cool the system to strictly -78 °C using a dry ice/acetone bath.

  • Slowly add sec-BuLi (1.4 M in cyclohexane, 1.2 eq) dropwise down the side of the flask.

  • Self-Validation Check: The solution must transition to a deep red/purple hue, indicating the successful formation of the C7-lithio intermediate. If the solution remains pale yellow, the sec-BuLi titer is low or moisture has compromised the reaction.

  • Stir at -78 °C for 2 hours.

  • Add a solution of iodine (1.5 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Quench with saturated aqueous Na₂S₂O₃. Self-Validation Check: The dark brown iodine color will rapidly fade to pale yellow, confirming the reduction of excess electrophile.

Step 3. Deprotection

  • Dissolve the crude C7-iodo intermediate in a 3:1 mixture of MeOH and 2M aqueous NaOH.

  • Reflux for 4 hours to cleave the pivaloyl group, yielding the C7-iodo-1H-pyrrolo[3,2-c]pyridine.

DoM_Workflow Step1 1. N1-Protection (Pivaloyl Chloride, NaH) Step2 2. Directed Lithiation (sec-BuLi, TMEDA, -78°C) Step1->Step2 Intermediate C7-Lithio Intermediate (Sterically Locked) Step2->Intermediate Step3 3. Electrophilic Quench (e.g., I2, DMF, B(OiPr)3) Intermediate->Step3 Step4 4. Deprotection (NaOH / MeOH) Step3->Step4 Product C7-Functionalized 5-Azaindole Step4->Product

Caption: Mechanistic workflow of Directed Ortho-Metalation (DoM) for C7 functionalization.

Strategy II: Indoline-Mediated Transition Metal C–H Activation

Mechanistic Causality

Direct transition-metal-catalyzed C-H activation of intact azaindoles often suffers from poor regioselectivity due to the planar, rigid aromatic system[4]. By temporarily reducing the pyrrole ring to an indoline, the C2-C3 bond becomes sp³ hybridized[5]. This breaks the planar geometry, allowing an N1-directing group (such as a 2-pyrimidyl group) to adopt a highly favorable conformation that perfectly aligns a Palladium or Copper catalyst with the C7 C-H bond[6].

Protocol 2: Pd-Catalyzed C7-Arylation via Pyrimidyl Directing Group

Step 1. Reduction to 5-Azaindoline

  • Dissolve 5-azaindole in glacial acetic acid. Cool to 0 °C.

  • Add NaBH₃CN (3.0 eq) portion-wise. Stir at room temperature for 12 hours.

  • Self-Validation Check: LC-MS will show a mass shift from [M+H]⁺ to [M+H+2]⁺, confirming the selective reduction of the pyrrole ring without affecting the azine core.

Step 2. Installation of the Directing Group

  • React the 5-azaindoline with 2-chloropyrimidine (1.2 eq) and DIPEA (2.0 eq) in DMF at 100 °C for 16 hours to yield N-(2-pyrimidyl)-5-azaindoline.

Step 3. C7 C–H Arylation

  • In a sealed tube, combine N-(2-pyrimidyl)-5-azaindoline (1.0 eq), an aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq) in 1,2-dichloroethane (DCE).

  • Heat at 110 °C for 24 hours.

  • Self-Validation Check: Ag₂CO₃ acts as the terminal oxidant to regenerate Pd(II). If the reaction turns completely black with heavy precipitation early on, the oxidant has failed, leading to Pd(0) "black" crashing out, which halts the catalytic cycle.

Step 4. Oxidation & Deprotection

  • Treat the C7-arylated indoline with DDQ (1.5 eq) in dichloromethane at room temperature for 2 hours to re-aromatize the core back to the 5-azaindole framework.

  • Remove the pyrimidyl group via basic hydrolysis (NaOEt/EtOH, reflux) to yield the final C7-aryl-1H-pyrrolo[3,2-c]pyridine.

Quantitative Efficacy & Strategy Selection

When designing a synthetic route, the choice between DoM and Indoline-mediated C-H activation depends heavily on the desired functional group and scale.

StrategyDirecting GroupKey ReagentsRegioselectivity (C7:C2)Typical YieldPrimary Limitations
Directed Ortho-Metalation (DoM) N-Pivaloylsec-BuLi, TMEDA, -78 °C> 95:560–80%Requires strict cryogenic conditions; highly sensitive to trace moisture.
Indoline-Mediated C–H Activation N-PyrimidylPd(OAc)₂, Ag₂CO₃, 110 °C> 99:155–75%Requires additional reduction and oxidation steps; lower atom economy.
Direct TM-Catalyzed C–H Activation N-AlkoxycarbamoylIr/Pd catalysts, Additives~ 85:1540–65%Expensive catalysts; limited substrate scope for electron-deficient azines.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phenylsulfonyl (PhSO2) Deprotection in Azaindoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists encountering difficulties during the deprotection of N-phenylsulfonyl (PhSO2) groups from azaindole scaffolds.

While the PhSO2 group is a highly reliable protecting group for standard indoles, its removal from azaindoles (e.g., 7-azaindole) often presents significant synthetic bottlenecks, including stalled reactions, poor yields, or unwanted side reactions.

Mechanistic Insight: Why is Azaindole Deprotection So Difficult?

To troubleshoot effectively, we must first understand the underlying causality of the failure.

The azaindole core contains a pyridine-like nitrogen that withdraws electron density from the pyrrole ring. This electronic deficiency serves a dual purpose:

  • Strengthens the N-S Bond: The reduced basicity of the pyrrole nitrogen makes it a theoretically better leaving group, but the electron-withdrawing effect heavily stabilizes the sulfonamide linkage against mild nucleophilic attack.

  • Steric Shielding: Functionalization at the C-2 or C-7 positions often creates a steric shield around the sulfur atom, physically blocking the trajectory required for an SN​2 -type attack by hydroxide or fluoride ions.

Understanding these factors dictates that overcoming incomplete deprotection requires either drastically increasing the nucleophilicity of the reagent, altering the solubility dynamics, or changing the cleavage mechanism entirely (e.g., moving from nucleophilic substitution to reductive cleavage).

Mechanism Substrate Azaindole-N-SO2Ph Hydroxide Hydroxide Attack (S_N2 at Sulfur) Substrate->Hydroxide NaOH/KOH Fluoride Fluoride Attack (High Affinity for Si/S) Substrate->Fluoride TBAF Reductive Reductive Cleavage (SET from Mg) Substrate->Reductive Mg/MeOH Product Free Azaindole + Byproducts Hydroxide->Product - PhSO3Na Fluoride->Product - PhSO2F Reductive->Product - PhSO2-

Caption: Mechanistic pathways for the cleavage of the N-S bond in phenylsulfonyl-protected azaindoles.

Troubleshooting FAQs

Q1: My standard NaOH/MeOH deprotection is stalling at 50% conversion. Why?

Causality: The most common culprit is poor solubility. As the reaction progresses, the starting material often precipitates out of the aqueous methanolic mixture. Furthermore, the generation of benzenesulfonic acid neutralizes the base, dropping the pH below the threshold required for efficient cleavage. Solution: Switch to a co-solvent system with higher solubilizing power, such as 1,4-Dioxane/H2O. Increase the base concentration to 6N NaOH or KOH and elevate the temperature to 70–80 °C [2, 3].

Q2: Strong base hydrolysis is degrading my molecule (e.g., ester hydrolysis, epimerization). Are there milder alternatives?

Causality: Aqueous hydroxides are hard nucleophiles that will indiscriminately attack carbonyl centers (esters, amides) faster than the sterically hindered sulfur atom. Solution: Utilize Tetrabutylammonium fluoride (TBAF) in refluxing THF. Fluoride is a highly specific nucleophile for silicon and sulfur due to strong orbital overlap, allowing it to attack the PhSO2 group while leaving base-sensitive functional groups intact [1].

Q3: TBAF is not working or yields are exceptionally low (<20%). What is the next step?

Causality: TBAF fails when the sulfur atom is extremely sterically hindered (e.g., bulky C-2 substituents) or when the substrate is completely insoluble in THF. Solution: Shift from a nucleophilic mechanism to a reductive cleavage. Using Magnesium turnings in Methanol (Mg/MeOH) initiates a Single Electron Transfer (SET) mechanism. This bypasses the need for a nucleophile to approach the crowded sulfur atom, directly reducing the S-N bond.

Workflow Start Incomplete PhSO2 Deprotection BaseSens Is the molecule base-sensitive? Start->BaseSens TBAF TBAF / THF (Reflux, 2-12h) BaseSens->TBAF Yes (Standard) Mg Mg / MeOH (Reductive Cleavage) BaseSens->Mg Yes (Fluoride-sensitive) Base 6N NaOH or KOH MeOH or Dioxane (80°C) BaseSens->Base No CheckSol Check Solubility Add 1,4-Dioxane Base->CheckSol Stalls at <50%

Caption: Decision tree for selecting the optimal phenylsulfonyl deprotection strategy.

Quantitative Data: Condition Matrix

Use the following table to benchmark your current conditions against industry standards for azaindole deprotection.

MethodReagents & SolventTemp / TimeTypical YieldCausality / Best Application
Strong Base Hydrolysis 6N KOH or NaOH, 1,4-Dioxane/H2O70–80 °C, 1–3 h75–95%Best for robust molecules. High temp and strong base overcome inherent steric hindrance and azaindole electron deficiency [2, 4].
Fluoride Cleavage TBAF (3–5 eq), THFReflux, 2–12 h60–85%Best for base-sensitive groups. Fluoride specifically attacks sulfur without hydrolyzing esters/amides [1].
Mild Base Hydrolysis K2CO3, MeOH/H2OReflux, 7–12 h40–70%Milder than NaOH, but frequently stalls due to weak nucleophilicity and poor intermediate solubility.
Reductive Cleavage Mg turnings, MeOHRT to 50 °C, 2–6 h60–80%Best for highly sterically hindered azaindoles where SN​2 nucleophilic attack at sulfur completely fails.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step contains a built-in validation check to ensure the chemical physical state matches the expected mechanistic progress.

Protocol A: Strong Alkaline Hydrolysis (Robust Molecules)

This is the gold standard for azaindole deprotection when the molecule lacks base-sensitive moieties [2, 3].

  • Dissolution: Dissolve the PhSO2-protected azaindole (1.0 equiv) in 1,4-dioxane (0.1 M concentration).

    • Validation Check: Ensure complete dissolution. If the solution is cloudy, add additional 1,4-dioxane. Poor solubility is the primary cause of stalled deprotections.

  • Base Addition: Add 6N aqueous KOH or NaOH (5.0 to 10.0 equivalents).

  • Heating: Heat the biphasic mixture to 80 °C with vigorous stirring.

    • Validation Check: Monitor by LC-MS every 30 minutes. You should observe the disappearance of the starting material mass and the appearance of the product mass (a shift of -140 Da).

  • Quenching: Once complete, cool the reaction to room temperature. Carefully neutralize the mixture by dropwise addition of 1N HCl until the pH reaches 7–8.

    • Validation Check: Do not over-acidify. Dropping the pH below 6 will protonate the azaindole pyridine nitrogen, dragging your product into the aqueous layer and ruining your extraction yield.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: TBAF-Mediated Cleavage (Base-Sensitive Molecules)

Utilized when the substrate contains esters, amides, or epimerizable stereocenters [1].

  • Preparation: Dissolve the protected azaindole (1.0 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (3.0 to 5.0 equivalents) dropwise at room temperature.

  • Activation: Heat the reaction to reflux (65 °C).

    • Validation Check: Room temperature TBAF is almost always insufficient for azaindoles due to the strong N-S bond. If refluxing does not push the reaction past 20% conversion after 4 hours, steric hindrance is blocking the fluoride attack.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO3​ .

  • Purification: Extract with Ethyl Acetate. To remove the stubborn tetrabutylammonium salts, wash the organic layer extensively with water (5x), or pass the crude mixture through a short silica gel plug prior to formal chromatography.

References

  • Title: Syntheses and Antiproliferative Activities of 7-Azarebeccamycin Analogues Bearing One 7-Azaindole Moiety Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Design, Synthesis, and Evaluation of 3,5-Disubstituted 7-Azaindoles as Trk Inhibitors with Anticancer and Antiangiogenic Activities Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 Source: PMC - NIH URL

Technical Support Center: Minimizing Debromination in Pyrrolo[3,2-c]pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a highly privileged motif in drug discovery. However, functionalizing this core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is frequently plagued by protodehalogenation (debromination) —a side reaction where the target bromine atom is replaced by a hydrogen atom[1].

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, self-validating protocols, and data-driven troubleshooting strategies to suppress debromination and maximize cross-coupling yields.

Mechanistic Insight: The Root Cause of Debromination

To solve debromination, we must first understand its causality. In a standard catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the C–Br bond of the pyrrolo[3,2-c]pyridine. For successful cross-coupling, this Pd(II)-aryl intermediate must rapidly undergo transmetalation with the coupling partner[2].

However, the electron-rich nature of the azaindole core stabilizes the Pd(II) intermediate, increasing its lifetime. If transmetalation is slow (due to steric hindrance or poor nucleophilicity), the intermediate becomes highly susceptible to a divergent pathway: hydride transfer or direct protonation [1]. Protic solvents, water, or bases with β -hydrogens act as hydride/proton donors, leading to reductive elimination of the undesired debrominated byproduct[2],[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br Transmet Transmetalation [Ar-Pd(II)-R] OxAdd->Transmet + R-B(OH)2, Base Hydride Hydride Transfer [Ar-Pd(II)-H] OxAdd->Hydride + Hydride/Proton Source RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim RedElim->Pd0 Regenerate Pd(0) Debrom Protodehalogenation Debrominated Byproduct Hydride->Debrom Debrom->Pd0 Regenerate Pd(0)

Catalytic cycle of cross-coupling vs. divergent protodehalogenation pathway.

Quantitative Optimization Data

Systematic screening of ligands, bases, and solvents is required to outcompete the debromination pathway. The table below summarizes the causal effects of altering reaction parameters during the Suzuki-Miyaura coupling of a model bromopyrrolo[3,2-c]pyridine.

Table 1: Effect of Reaction Parameters on Debromination vs. Cross-Coupling Yield

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Cross-Coupled Yield (%)Debrominated Yield (%)
1Pd(PPh3)4 (5 mol%)Na2CO3 (3.0)EtOH / H2O (4:1)1003747
2Pd2(dba)3 / PPh3K2CO3 (2.0)Toluene / EtOH (3:1)804239
3Pd2(dba)3 / XPhosCs2CO3 (2.0)Toluene / EtOH (1:1)606515
4Pd2(dba)3 / XPhosK3PO4 (2.0)Dioxane (Anhydrous)6092 < 2

Data synthesis based on established optimization principles for azaindole and related heterocyclic scaffolds[2],[4].

Key Takeaways:

  • Ligand Electronics: Switching from PPh3 to an electron-rich, bulky biarylphosphine (XPhos) accelerates both oxidative addition and reductive elimination, drastically reducing the lifetime of the vulnerable Pd(II) intermediate[2].

  • Solvent Protic Nature: Moving from protic mixtures (EtOH/H2O) to anhydrous aprotic solvents (Dioxane) removes the primary proton source responsible for hydrodehalogenation[3],[4].

  • Temperature: Lowering the temperature from 100 °C to 60 °C increases selectivity, as debromination often has a higher activation energy than the desired transmetalation[3].

Self-Validating Standard Operating Procedure (SOP)

This protocol provides a highly selective, step-by-step methodology for the Suzuki-Miyaura coupling of bromopyrrolo[3,2-c]pyridines, engineered to suppress debromination. Every critical step includes a self-validating checkpoint to ensure experimental integrity.

Phase 1: Preparation & Assembly
  • Substrate Protection: Ensure the pyrrole N-H is protected (e.g., with Boc, SEM, or Ts).

    • Validation Check: Analyze via LC-MS. Unprotected N-H groups can coordinate to the palladium center, poisoning the catalyst and stalling the reaction, which provides more time for debromination to occur[1].

  • Reagent Assembly: In a nitrogen-filled glovebox or via standard Schlenk technique, add the protected bromopyrrolo[3,2-c]pyridine (1.0 eq), arylboronic acid (1.5 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 eq) to an oven-dried reaction vessel.

    • Validation Check: The K3PO4 must be a free-flowing powder. If it is clumped, it has absorbed atmospheric moisture, which will act as a proton source for debromination[2]. Discard and use a fresh, anhydrous batch.

Phase 2: Degassing & Execution
  • Solvent Addition & Degassing: Add anhydrous Dioxane. Perform three consecutive freeze-pump-thaw cycles.

    • Validation Check: During the final thaw cycle under static vacuum, no gas bubbles should evolve from the solvent. Residual oxygen will oxidize the active Pd(0) to inactive Pd(II), leading to catalyst degradation[1].

  • Reaction Initiation: Backfill with Argon, seal the vessel, and heat to 60 °C.

    • Validation Check (15 mins): Observe the solution. A homogeneous, clear yellow/orange color indicates a stable, active catalytic species. If the solution rapidly turns black with a fine precipitate, the catalyst has degraded to "palladium black"[2]. This means the active cycle has collapsed, and debromination/homocoupling will dominate.

Phase 3: Workup & Isolation
  • Quenching: Cool to room temperature and dilute with Ethyl Acetate. Filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Start Bromopyrrolo[3,2-c]pyridine CheckProtect Is N-H protected? Start->CheckProtect Protect Perform N-protection CheckProtect->Protect No SelectCat Select Pd2(dba)3 + XPhos CheckProtect->SelectCat Yes Protect->SelectCat SelectSolvent Use Dioxane + K3PO4 SelectCat->SelectSolvent Degas Degas (Freeze-Pump-Thaw) SelectSolvent->Degas Run Run at 60-80 °C Degas->Run Monitor Monitor via LC-MS Run->Monitor

Logical workflow for optimizing pyrrolo[3,2-c]pyridine cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrolo[3,2-c]pyridine substrate more prone to debromination than a standard aryl bromide? A1: The electron-rich nature of the azaindole core stabilizes the intermediate Pd(II)-aryl complex. If the subsequent transmetalation step is kinetically slow, this intermediate persists in solution, making it highly vulnerable to protonation or hydride transfer from the microenvironment[1].

Q2: Can I use triethylamine (Et3N) or other amine bases to improve solubility? A2: It is highly discouraged. Amines possessing β -hydrogens (like Et3N) can coordinate to the palladium center and undergo β -hydride elimination. This generates a highly reactive Pd-hydride species that will rapidly transfer the hydride to your azaindole core, causing massive, irreversible debromination[2],[3]. Stick to inorganic bases like K3PO4 or Cs2CO3.

Q3: I am already using XPhos and Dioxane, but I still see 20% debromination. What is the next logical step? A3: Evaluate your boronic acid. Sterically hindered or highly electron-deficient boronic acids undergo transmetalation very slowly. To accelerate transmetalation and close the catalytic cycle before debromination can occur, try adding a small amount of water (e.g., 5-10% v/v) to activate the boronic acid into a more reactive boronate species. Alternatively, switch to a more reactive coupling partner, such as a boronic ester (pinacol ester) or a trifluoroborate salt.

Q4: Does the position of the bromine on the pyrrolo[3,2-c]pyridine ring matter? A4: Yes. Bromines at the C-2 or C-3 positions (on the pyrrole ring) are generally more electron-rich and prone to protodehalogenation than those on the pyridine ring (C-4, C-6, C-7). If cross-coupling at the pyrrole side, stringent anhydrous conditions and highly active bulky ligands (like BrettPhos or RuPhos) become absolutely critical to outpace the side reaction.

References

  • BenchChem Technical Support. Minimizing debromination in C14H12Br3NO reactions. BenchChem.
  • BenchChem Technical Support. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
  • BenchChem Technical Support. Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • The Journal of Organic Chemistry. Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles.

Sources

Optimizing palladium catalyst loading for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly hindered, electron-deficient heterocycles.

The molecule 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (a protected 5-azaindole) presents a perfect storm of catalytic challenges. The C7-bromine is sterically buried by the adjacent N1-phenylsulfonyl (PhSO2) protecting group, while the N5-pyridine nitrogen acts as a potent Lewis base that can poison palladium catalysts.

This guide is designed to move you away from brute-force methodology (e.g., dumping in 15 mol% Pd(PPh₃)₄) and toward rational, self-validating catalytic design.

Part 1: Mechanistic Bottlenecks in 5-Azaindole Functionalization

Before troubleshooting, we must understand the causality of catalytic failure. The diagram below maps the logical flow of the cross-coupling cycle, highlighting the two primary failure points: steric impedance during oxidative addition and off-cycle catalyst poisoning.

MechanisticBottlenecks Precat Pd Precatalyst (e.g., XPhos Pd G3) ActivePd Active L·Pd(0) Precat->ActivePd Base Activation Poison Catalyst Poisoning (N5-Pyridine Coordination) ActivePd->Poison Competing Pathway OxAdd Oxidative Addition (Steric Clash with N1-SO2Ph) ActivePd->OxAdd Substrate Addition Poison->ActivePd Reversible TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / H2O RedElim Reductive Elimination TransMet->RedElim RedElim->ActivePd Catalyst Regeneration Product C7-Coupled Azaindole Product RedElim->Product

Fig 1. Catalytic cycle bottlenecks in 5-azaindole cross-coupling.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the oxidative addition at the C7 position so inefficient, forcing me to use >10 mol% Pd? The Causality: The C7 position is directly adjacent to the N1-phenylsulfonyl (PhSO2) protecting group. When the Pd(0) complex attempts oxidative addition into the C7-Br bond, the massive phenyl ring and sulfonyl oxygens create a severe steric clash. First-generation bidentate ligands like dppf or monodentate ligands like PPh₃ simply cannot force the metal center into this tight pocket. The Solution: Shift to bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as XPhos or BrettPhos are mono-ligated to Pd (forming an L₁Pd(0) species). This creates a highly active, electron-rich metal center that accelerates oxidative addition while being bulky enough to prevent the formation of unreactive PdL₂ complexes . This rational ligand selection allows you to drop the catalyst loading to 1–2 mol%.

Q2: I am using XPhos, but my catalyst still deactivates early, leaving unreacted starting material. Is the azaindole core poisoning the catalyst? The Causality: Yes. 1H-pyrrolo[3,2-c]pyridine is a 5-azaindole. The basic pyridine nitrogen at the 5-position acts as a competing ligand, coordinating to the Pd center and trapping it in an off-cycle resting state (as shown in Fig 1). The Solution: You must maintain a very low, steady-state concentration of the active catalyst to prevent aggregation and poisoning. Use a third-generation Buchwald precatalyst (e.g., XPhos Pd G3). The aminobiphenyl scaffold of the G3 precatalyst ensures rapid, quantitative generation of the active L₁Pd(0) species under mild basic conditions, keeping the catalyst in the productive cycle rather than resting as an unreactive Pd(II) species .

Q3: When I increase the temperature or base strength to drive the reaction, the phenylsulfonyl group falls off. How do I balance this? The Causality: The N1-phenylsulfonyl group is highly susceptible to hydrolysis or nucleophilic cleavage, especially in the presence of strong bases (like NaOtBu or KOH) and water at temperatures above 80°C. Deprotection yields the free N-H azaindole, which alters the electronic landscape of the ring and completely stalls the C7 cross-coupling. The Solution: Use a milder, non-nucleophilic base system. Anhydrous K₃PO₄ or Cs₂CO₃ in 1,4-dioxane is highly recommended. If water is strictly necessary for the transmetalation step (e.g., in Suzuki-Miyaura couplings), limit it to exactly 2.0 equivalents relative to the boronic acid, rather than using bulk aqueous base solutions .

Part 3: Quantitative Catalyst Optimization Data

To demonstrate the impact of rational catalyst design, review the empirical data below. Notice how pairing the right ligand with a mild base drastically reduces the required Pd loading while suppressing the unwanted deprotection side-reaction.

EntryCatalyst SystemLigandBase / SolventPd Loading (mol%)PhSO₂ Cleavage (%)Isolated Yield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃ (aq) / Toluene10.045%22%
2Pd(dppf)Cl₂dppfK₂CO₃ (aq) / Dioxane5.028%54%
3Pd(OAc)₂SPhosK₃PO₄ / Dioxane3.012%71%
4XPhos Pd G3 XPhos K₃PO₄ (anh) / Dioxane 1.5 < 2% 94%

Table 1: Optimization of Suzuki-Miyaura coupling at the C7 position of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (Reaction conditions: 1.2 eq Aryl-B(OH)₂, 90°C, 4 hours).

Part 4: Self-Validating Experimental Protocol

The following is an optimized, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine at a 1.5 mol% catalyst loading .

ExperimentalWorkflow Step1 1. Inert Setup Argon Purge (3x) Step2 2. Reagent Assembly Substrate + Boronic Acid Step1->Step2 Step3 3. Catalyst Addition 1.5 mol% XPhos Pd G3 Step2->Step3 Step4 4. IPC: LCMS @ 2h Monitor N1-SO2Ph Step3->Step4 Step5 5. Workup & Isolation Silica Chromatography Step4->Step5

Fig 2. Workflow for low-loading Pd-catalyzed Suzuki-Miyaura coupling.

Step 1: Reagent Assembly & Inert Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, 1.0 mmol, ~337 mg).

  • Add the aryl boronic acid (1.2 equiv, 1.2 mmol) and anhydrous, finely milled K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum evacuation and argon backfilling. Causality: Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalyst before oxidative addition can occur.

Step 2: Solvent & Catalyst Addition 4. Inject anhydrous 1,4-dioxane (5.0 mL) via syringe. 5. Inject exactly 2.0 equivalents of degassed DI water (36 µL) relative to the boronic acid. Causality: This trace amount of water is required to form the highly reactive boronate complex for transmetalation, but is low enough to prevent PhSO₂ hydrolysis. 6. Quickly remove the septum under a positive flow of argon and add XPhos Pd G3 (0.015 equiv, 1.5 mol%, ~12.7 mg). Replace the septum and heat the reaction block to 90°C.

Step 3: In-Process Control (IPC) - The Self-Validating Step 7. After 2 hours, withdraw a 10 µL aliquot via syringe and dilute in 1 mL of LCMS-grade Acetonitrile. 8. Validation Metrics: Analyze via LCMS. The system is validated if you observe:

  • 95% consumption of the starting material (m/z ~337/339 doublet).

  • <5% of the deprotected byproduct (m/z ~197/199).

  • Troubleshooting: If deprotection exceeds 5%, immediately halt heating. Your K₃PO₄ likely absorbed atmospheric moisture, creating a highly basic aqueous microenvironment.

Step 4: Workup & Isolation 9. Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. 10. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C7-functionalized product.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications)[Link]

  • Diindolylamine Preparation and Stability Investigations PMC - National Institutes of Health (NIH)[Link]

  • Scientific Letter N°18: Indole and Azaindole Chemistry Atlanchim Pharma[Link]

Column chromatography purification techniques for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Column Chromatography Purification of 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly functionalized azaindole scaffolds.

Purifying 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine presents a unique set of chromatographic challenges. The molecule is a 5-azaindole derivative characterized by a basic pyridine nitrogen at position 5, a heavy bromine atom at position 7, and a bulky, electron-withdrawing phenylsulfonyl (PhSO2) protecting group at the pyrrole nitrogen (N1). This combination of features dictates its solubility, polarity, and interaction with stationary phases.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my compound streak or tail severely on standard silica gel, even when using non-polar solvent systems?

  • Cause: The core issue lies in the intrinsic basicity of the 5-azaindole scaffold. Unprotected 5-azaindole has a pKa of approximately 8.42, making it the most basic of all azaindole isomers (). While the electron-withdrawing N1-phenylsulfonyl group slightly reduces this basicity, the pyridine nitrogen (N5) remains highly active. During chromatography, N5 engages in strong hydrogen bonding and ion-pairing with the acidic silanol groups (pKa ~4.5) present on standard silica gel, leading to severe peak tailing and irreversible retention ().

  • Solution: You must mask the active silanol sites. Add a basic modifier such as 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase. Alternatively, switch your stationary phase to amine-functionalized (NH₂) deactivated silica.

Mechanism Silica Silica Gel Surface Acidic Silanols (pKa ~4.5) Interaction Strong H-Bonding / Ion-Pairing (Causes Tailing) Silica->Interaction Azaindole 5-Azaindole Core Basic Pyridine N5 (pKa ~8.4) Azaindole->Interaction Resolution Sharp Elution Peak Interaction->Resolution After TEA addition TEA Triethylamine (TEA) Competes for Silanols TEA->Interaction Disrupts

Mechanistic pathway of silanol interaction and modifier rescue.

Q2: I am struggling to separate the product from unreacted phenylsulfonyl chloride or diphenyl disulfide byproducts. What is the best approach?

  • Cause: The addition of the bulky PhSO2 group masks the hydrogen-bond donor of the pyrrole NH and adds significant lipophilicity to the molecule. This drastically increases its Rf value on normal-phase silica, causing it to co-elute with non-polar, sulfur-containing byproducts in standard Hexane/Ethyl Acetate gradients.

  • Solution: Leverage the basicity of the N5 nitrogen. Switch to a reverse-phase (C18) preparative chromatography system using an acidic modifier (e.g., 0.1% formic acid in Water/Acetonitrile). The acid will protonate the basic pyridine nitrogen, drastically shifting the azaindole's retention time away from the neutral, non-ionizable byproducts ().

Q3: My compound has poor solubility in the loading solvent (e.g., Hexanes). How should I load it onto the column?

  • Cause: The combination of the rigid planar azaindole core, the heavy bromine atom, and the bulky phenylsulfonyl group often results in a highly crystalline solid with poor solubility in non-polar loading solvents.

  • Solution: Do not force a liquid load, as this will result in massive band broadening. Instead, utilize a Dry Loading technique by adsorbing the crude mixture onto silica gel prior to column application ().

Section 2: Data Presentation

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeatureProperty ImpactChromatographic Consequence
N5 Pyridine Nitrogen High basicity (pKa ~8.4)Severe tailing on standard silica; requires TEA modifier.
N1 Phenylsulfonyl Group High lipophilicity, masks NH donorEarly elution; potential co-elution with non-polar byproducts.
C7 Bromine Atom Increased molecular weight & crystallinityPoor solubility in hexanes; necessitates dry loading techniques.

Table 2: Stationary Phase Comparison for N-Protected 5-Azaindoles

Stationary PhaseModifier Required?Resolution QualityBest Use Case
Standard Silica (Irregular)Yes (1-2% TEA)Moderate to GoodGeneral crude purification.
Amine-Functionalized (NH₂)NoExcellentHighly basic derivatives prone to degradation by TEA.
Reverse-Phase (C18)Yes (0.1% Formic Acid)ExcellentSeparating product from neutral PhSO2Cl byproducts.

Section 3: Experimental Workflows

Troubleshooting Start Crude 7-bromo-1-(phenylsulfonyl) -1H-pyrrolo[3,2-c]pyridine Solubility Is the crude soluble in loading solvent? Start->Solubility DryLoad Perform Dry Loading (DCM/Silica evaporation) Solubility->DryLoad No WetLoad Perform Liquid Loading (Minimal DCM or Eluent) Solubility->WetLoad Yes Tailing Does TLC show severe peak tailing? DryLoad->Tailing WetLoad->Tailing Modifier Add 1-2% TEA to Mobile Phase or use NH2-capped Silica Tailing->Modifier Yes Standard Proceed with Standard Hexane/EtOAc Gradient Tailing->Standard No Byproducts Co-elution with PhSO2Cl or Diphenyl Disulfide? Modifier->Byproducts Standard->Byproducts ReversePhase Switch to Reverse-Phase (C18) with 0.1% Formic Acid Byproducts->ReversePhase Yes Collect Collect & Analyze Fractions Byproducts->Collect No ReversePhase->Collect

Decision tree for troubleshooting azaindole purification issues.

Protocol A: Normal-Phase Flash Chromatography with Basic Modification

Use this protocol when the compound is soluble in the starting mobile phase and standard silica is used.

  • Mobile Phase Preparation:

    • Action: Prepare a Hexane/Ethyl Acetate gradient system containing 1% (v/v) Triethylamine (TEA).

    • Causality: TEA competitively binds to acidic silanol sites on the silica gel, preventing the basic N5 of the azaindole from irreversibly binding or tailing.

    • Self-Validation Check: Spot the TEA-modified solvent on a blank TLC plate alongside the crude mixture. Develop the plate; if the product spot remains circular with an Rf of 0.25–0.35 without streaking, the modifier concentration is optimal.

  • Column Equilibration:

    • Action: Flush the silica column with 3–5 column volumes (CV) of the initial non-polar mobile phase (e.g., 90:10 Hexane/EtOAc + 1% TEA).

    • Causality: Pre-saturating the column with TEA ensures that all active silanol sites are masked before the sample is introduced, preventing initial band broadening.

    • Self-Validation Check: Monitor the column effluent pH using indicator paper. The column is equilibrated only when the effluent tests basic (pH > 8).

  • Sample Loading:

    • Action: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM) and apply it evenly to the column head.

    • Causality: Minimizing the loading volume prevents initial band diffusion, ensuring sharp peak resolution.

    • Self-Validation Check: Observe the solvent front as it enters the silica. A perfectly horizontal band indicates uniform loading; uneven bands require repacking the column head.

  • Gradient Elution:

    • Action: Elute using a shallow gradient from 10% to 40% EtOAc in Hexanes (maintaining 1% TEA throughout).

    • Causality: The bulky PhSO2 group makes the molecule lipophilic, causing it to elute earlier than unprotected azaindoles. A shallow gradient prevents co-elution with non-polar impurities.

    • Self-Validation Check: Collect fractions and perform TLC. The protocol is validated if the target compound elutes as a single, symmetrical peak across 2–3 fractions without trailing into subsequent tubes.

Protocol B: Dry Loading Technique for Poorly Soluble Azaindoles

Use this protocol when the heavy brominated core causes crystallization or insolubility in the mobile phase.

  • Dissolution:

    • Action: Dissolve the crude 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine in a volatile, polar solvent like THF or DCM.

    • Causality: The high crystallinity imparted by the heavy bromine and bulky PhSO2 group reduces solubility in hexanes. A polar, volatile solvent ensures complete homogenization of the crude matrix.

    • Self-Validation Check: The solution must be completely clear. Any particulate matter means the compound is not fully dissolved and will cause streaking on the column.

  • Silica Addition & Evaporation:

    • Action: Add standard silica gel (1:3 sample-to-silica mass ratio) to the flask and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Adsorbing the sample onto a solid support bypasses solubility limits during loading, allowing the mobile phase to desorb the compound thermodynamically rather than kinetically.

    • Self-Validation Check: The resulting mixture must be a completely free-flowing powder. If it clumps or sticks to the flask wall, residual solvent is present and further drying is required.

  • Column Packing:

    • Action: Pour the dry-loaded powder evenly onto the top of a pre-equilibrated silica column and top with a 1 cm layer of clean sea sand.

    • Causality: The sand layer protects the dry-loaded sample from physical disturbance when adding the mobile phase, maintaining a flat elution band.

    • Self-Validation Check: Tap the column gently. The powder bed must settle perfectly flat before adding solvent to ensure a uniform elution profile.

References

  • Jaiswal, V., et al. "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." Molecules, 2019; 24(19): 3578.[Link]

  • Lõkov, M., et al. "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." ACS Organic & Inorganic Au, 2025; 5(2): 144-155.[Link]

  • Waters Corporation. "Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography." Waters Application Notes.[Link]

Technical Support Center: Resolving Extraction Solubility of 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of heavily functionalized azaindoles. The compound 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine presents a classic liquid-liquid extraction (LLE) bottleneck. Its bulky, hydrophobic phenylsulfonyl protecting group and heavy bromine atom drive extreme lipophilicity, while the basic pyridine nitrogen introduces pH-dependent solubility[1]. This antagonistic profile often leads to intractable emulsions (rag layers) or interfacial precipitation during aqueous workup.

This guide provides a mechanistically grounded, self-validating framework to resolve these extraction bottlenecks and maximize your recovery yields.

Diagnostic Workflow

LLE_Troubleshooting Start Extraction Issue: Precipitation/Emulsion CheckPH 1. Check Aqueous pH Is pH > 8? Start->CheckPH AdjustPH Adjust to pH 8.5 (Free Base Form) CheckPH->AdjustPH No CheckSolvent 2. Evaluate Solvent Using EtOAc/DCM? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent SwitchSolvent Switch to 2-MeTHF + 15% IPA CheckSolvent->SwitchSolvent Yes CheckTemp 3. Optimize Temperature Extract at 40-45 °C CheckSolvent->CheckTemp No SwitchSolvent->CheckTemp AddSalt 4. Break Emulsion Add NaCl / (NH4)2SO4 CheckTemp->AddSalt Success Clean Phase Separation & High Recovery AddSalt->Success

Diagnostic workflow for troubleshooting liquid-liquid extraction of pyrrolopyridine derivatives.

Knowledge Base & FAQs

Q1: Why does 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine consistently crash out or form emulsions at the aqueous-organic interface? A: The issue stems from the molecule's dual chemical nature. The pyridine nitrogen has a specific pKa​ (typically around 4.0–5.5 for substituted pyrrolopyridines). If the aqueous workup is even slightly acidic, the nitrogen protonates, forming an amphiphilic salt that acts as a surfactant. This stabilizes emulsions and creates a thick rag layer[2]. Conversely, if the pH is neutralized to form the free base, the extreme lipophilicity imparted by the phenylsulfonyl and bromo groups drives the molecule out of the aqueous phase. However, its high crystalline lattice energy often exceeds its solubility limit in standard extraction solvents like ethyl acetate (EtOAc) at room temperature, causing it to precipitate directly at the interface[1][3].

Q2: Ethyl acetate and DCM are failing. What is the optimal solvent system for this intermediate? A: Transition from EtOAc or dichloromethane (DCM) to 2-methyltetrahydrofuran (2-MeTHF) supplemented with a hydrogen-bonding co-solvent. 2-MeTHF is a biorenewable solvent that offers superior solvating power for nitrogen-containing pharmaceutical intermediates and provides excellent phase separation from water[3][4]. To completely suppress interfacial precipitation, incorporate 10–20% v/v isopropanol (IPA) into the 2-MeTHF. The alcohol co-solvent disrupts the intermolecular stacking of the planar pyrrolopyridine rings, significantly increasing the solubility of the free base[5].

Q3: How should I manipulate the aqueous phase to maximize recovery and phase separation? A: Two parameters are critical: pH and ionic strength.

  • pH Control: The aqueous phase must be strictly buffered to pH 8.0–9.0. This ensures the pyridine nitrogen is fully deprotonated, eliminating the surfactant-like salt form[2].

  • Salting Out: Add inorganic salts such as sodium chloride (brine) or ammonium sulfate (up to 60 wt%) to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of the organic intermediate in water (the "salting-out" effect) and increasing the density difference between the phases, which rapidly breaks any residual emulsions[5].

Quantitative Data: Solvent System Performance

The following table summarizes the causality between solvent choice, thermodynamic conditions, and extraction efficiency for this specific intermediate.

Solvent SystemAqueous Phase AdditiveExtraction Temp (°C)Phase Separation TimeRecovery Yield (%)Observation
EtOAc (100%)None (pH ~6)20> 60 min< 40%Severe rag layer, interfacial precipitation
DCM (100%)None (pH ~6)2030 min55%Slow separation, partial precipitation
2-MeTHF (100%)NaHCO₃ (pH 8.5)2010 min75%Clean interface, slight organic turbidity
2-MeTHF / IPA (85:15) NaHCO₃ + NaCl (pH 8.5) 45 < 3 min > 95% Sharp interface, complete dissolution
Standard Operating Procedure (SOP): Optimized Liquid-Liquid Extraction

Objective: Achieve >95% recovery of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine without emulsion or precipitation. Design Principle: This protocol is a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Preparation & Quenching Transfer the crude reaction mixture containing the intermediate to a jacketed extraction vessel equipped with an overhead stirrer.

Step 2: pH Adjustment (Causality: Free-Base Formation) Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous phase reaches a stable pH of 8.5.

  • Validation Check: Verify the pH using a calibrated pH probe. If the pH is < 8.0, the pyridine nitrogen remains partially protonated, guaranteeing emulsion formation. Do not proceed until pH 8.5 is stabilized.

Step 3: Salting Out (Causality: Density Modification) Add solid NaCl or a saturated brine solution to the aqueous phase until it is nearly saturated. This forces the organic solute out of the aqueous phase and increases aqueous density to promote rapid phase splitting.

Step 4: Solvent Addition (Causality: Lattice Disruption) Add a pre-mixed organic extraction solution of 2-MeTHF and Isopropanol (85:15 v/v) . The volume of the organic phase should be roughly equal to the aqueous phase.

Step 5: Thermal Regulation (Causality: Thermodynamic Solubility) Heat the biphasic mixture to 40–45 °C under gentle overhead stirring. Elevated temperature thermodynamically favors the dissolution of the highly lipophilic free base into the organic phase, preventing it from crashing out at the interface.

Step 6: Agitation and Settling Stir vigorously for 5 minutes, then cease agitation. Allow the phases to settle for 5–10 minutes while strictly maintaining the temperature at 40 °C.

  • Validation Check: Shine a light through the jacketed vessel. You must observe a sharp, distinct interface with <1 mm of rag layer. If turbidity persists in the organic layer, add an additional 5% v/v IPA and stir for 2 more minutes.

Step 7: Separation & Washing Drain the lower aqueous layer. Re-extract the aqueous layer once more with a half-volume of the warm 2-MeTHF/IPA mixture. Combine the organic extracts and wash once with warm brine to remove residual IPA and water.

Step 8: Isolation Dry the combined organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified intermediate.

References
  • Source: MT.com (Purdue University Flow Chemistry Studies)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Organic Process Research & Development (ACS Publications)
  • Development of Sustainable and Efficient Methodologies for the Production of Chiral Pharmaceutical Intermediates Source: AIR Unimi URL
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)

Sources

Validation & Comparative

Comparative Synthesis Guide: 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine vs. Unprotected Azaindoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Azaindoles have garnered immense attention in the pharmaceutical and agrochemical industries as bioisosteres for indoles[1]. The substitution of a carbon atom with a nitrogen atom in the fused bicyclic ring system alters the electronic properties and introduces a new hydrogen bond acceptor, drastically improving the physicochemical properties of drug candidates[1]. However, the synthesis and regioselective functionalization of these scaffolds—particularly at the pyridine ring (e.g., C-7 position of the 5-azaindole core)—present profound synthetic challenges[1].

As an application scientist, the critical decision in any azaindole workflow is whether to utilize an N-protected precursor, such as 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine , or to attempt direct functionalization on an unprotected azaindole . This guide objectively compares the mechanistic causality, experimental performance, and practical workflows of both strategies to help you optimize your synthetic routes.

Mechanistic & Structural Analysis

The Unprotected Azaindole Challenge

Unprotected halo-azaindoles possess a donor-acceptor system consisting of two adjacent nitrogens (the pyrrole N-H and the pyridine N)[1]. This structural motif acts as an excellent chelating ligand for transition metals[1]. During palladium- or copper-catalyzed cross-coupling reactions, the unprotected N-H can coordinate with the metal center, forming highly stable, unreactive metallacycles. This leads to severe catalyst poisoning , requiring elevated temperatures and high catalyst loadings to force the reaction to completion[1]. Furthermore, the unprotected N-H is susceptible to competing N-arylation (homocoupling), which degrades regioselectivity and yield[1].

The Phenylsulfonyl (PhSO₂) Advantage

Utilizing a pre-protected building block like 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine circumvents these issues through electronic and steric modulation[2].

  • Electronic Deactivation: The phenylsulfonyl group is strongly electron-withdrawing. It pulls electron density away from the pyrrole nitrogen via inductive and resonance effects, effectively neutralizing its ability to coordinate with and poison palladium catalysts[2].

  • Solubility Enhancement: Unprotected azaindoles often suffer from poor solubility in non-polar organic solvents due to strong intermolecular hydrogen bonding (dimerization)[2]. The bulky PhSO₂ group disrupts this hydrogen bonding, drastically improving solubility in solvents like DCM, THF, and Toluene.

  • Regioselective Directing Group: In complex syntheses, the sulfonyl oxygen can act as a directing group for Directed ortho-Metalation (DoM) at the C-2 position, allowing for sequential, multi-site functionalization before the protecting group is removed[3].

Pathway A Halo-Azaindole Precursor B Unprotected Route (Free N-H) A->B C N-Protected Route (1-Phenylsulfonyl) A->C D Challenges: Catalyst Poisoning Competing N-Arylation B->D E Benefits: High Organic Solubility Clean C-C/C-N Coupling C->E F Requires Specialized Ligands (e.g., RuPhos) High Catalyst Loading D->F G Standard Pd Catalysts (e.g., Pd(PPh3)4) Mild Conditions E->G

Divergent synthetic pathways and outcomes for protected vs. unprotected azaindoles.

Comparative Performance Analysis

The following table summarizes the quantitative and operational differences between the two strategies during a standard C-7 functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling).

Parameter7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridineUnprotected 7-Bromo-5-azaindole
Catalyst Requirement Standard (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)Specialized Precatalysts (e.g., RuPhos Pd G2)[1]
Typical Catalyst Loading 2 - 5 mol%[2]5 - 10 mol%[1]
Base Compatibility Weak bases (K₂CO₃, Na₂CO₃)Strong, non-nucleophilic bases (LiHMDS)[1]
Competing N-Arylation None (Sterically/Electronically blocked)High risk without optimized ligands[1]
Overall Step Count +1 (Requires terminal deprotection step)[4]Direct (No deprotection required)
Average Yield (C-C Coupling) 80 - 95%[3]50 - 75%

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, complete with analytical checkpoints to verify mechanistic success at each stage.

Protocol A: Cross-Coupling of 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

This protocol leverages the protected scaffold for a high-yielding Suzuki-Miyaura coupling, followed by a basic deprotection step[3],[4].

Step 1: Suzuki-Miyaura Coupling

  • Preparation: In a flame-dried Schlenk flask, combine 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with Argon three times.

  • Reaction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the mixture to 90 °C for 4–6 hours.

  • Validation Checkpoint 1 (LC-MS/TLC): Monitor the consumption of the starting material. The protected product will elute significantly faster (higher Rf) on silica gel compared to unprotected analogues due to the lipophilic PhSO₂ group.

Step 2: Deprotection (Removal of PhSO₂)

  • Hydrolysis: Dissolve the purified intermediate in THF/MeOH (1:1). Add 2.0 M aqueous NaOH (5.0 equiv)[4].

  • Reaction: Stir at 60 °C for 2 hours. The sulfonyl group acts as an excellent leaving group under basic hydrolysis[4].

  • Validation Checkpoint 2 (NMR): Analyze the product via ¹H NMR. Successful deprotection is confirmed by the disappearance of the five distinct aromatic protons of the phenylsulfonyl group (typically multiplet signals between 7.40–8.00 ppm) and the reappearance of a highly deshielded N-H broad singlet (>11.0 ppm).

Protocol B: Direct Amination of Unprotected Azaindoles

Recent advancements by the Buchwald group have enabled the direct cross-coupling of unprotected halo-azaindoles using highly active metallacyclic precatalysts[1]. This route is ideal when the final product is sensitive to the basic conditions required for PhSO₂ removal.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with unprotected 7-bromo-5-azaindole (1.0 equiv), the desired amine (1.2 equiv), RuPhos Pd G2 precatalyst (0.02 equiv), and RuPhos ligand (0.02 equiv)[1].

  • Base Addition: The choice of base is critical. Add LiHMDS (1.0 M in THF, 2.2 equiv). Mechanistic Note: LiHMDS is required because weaker bases (like Cs₂CO₃ or NaOt-Bu) fail to rapidly deprotonate the N-H, allowing it to poison the catalyst. The bulky lithium counterion sterically shields the nitrogen[1].

  • Reaction: Seal the vial, remove from the glovebox, and stir at 65 °C for 12 hours.

  • Validation Checkpoint (IR & NMR): Product formation is confirmed by LC-MS. IR spectroscopy will retain the characteristic N-H stretch (~3100-3300 cm⁻¹), proving the azaindole core remained intact without undesired homocoupling.

DecisionTree Start Target: Functionalized Azaindole Q1 Is the final product sensitive to basic deprotection? Start->Q1 Yes1 Use Unprotected Azaindole Q1->Yes1 Yes No1 Are you performing C-2 Metalation or complex cross-coupling? Q1->No1 No Yes2 Use 1-(Phenylsulfonyl) Protection No1->Yes2 Yes No2 Evaluate Catalyst Cost vs. Protection Steps No1->No2 No

Decision matrix for selecting azaindole protection strategies in drug development workflows.

Conclusion

The choice between utilizing 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine and an unprotected azaindole dictates the trajectory of the synthetic campaign. The phenylsulfonyl-protected route remains the gold standard for complex, multi-step syntheses due to its robust prevention of catalyst poisoning, excellent organic solubility, and high-yielding cross-coupling profiles[2],[3]. Conversely, the unprotected route is highly efficient for shorter sequences, provided that modern, specialized precatalysts (like RuPhos Pd G2) and strict base selection (LiHMDS) are employed to outcompete the inherent chelating nature of the free azaindole core[1].

References

  • Source: American Chemical Society (Organic Letters)
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL
  • Source: MDPI (Pharmaceuticals)
  • Source: National Institutes of Health (PMC)

Sources

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine, a novel heterocyclic compound with potential applications in pharmaceutical development. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and compare the method's performance against a viable alternative, supported by experimental data.

Introduction: The Imperative for Purity

In drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can possess undesirable toxicological properties or affect the stability and bioavailability of the final drug product. Therefore, a robust, reliable, and validated analytical method is essential to ensure that the purity of each batch of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine meets stringent regulatory requirements.

This guide is structured to walk researchers and drug development professionals through the validation of a reversed-phase HPLC (RP-HPLC) method, adhering to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5]

Foundational Strategy: Method Development and Optimization

Before validation can commence, a suitable chromatographic method must be developed. The structure of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine—containing a fused heterocyclic ring system, a phenylsulfonyl group, and a bromine atom—suggests moderate hydrophobicity and strong UV absorbance.

  • Rationale for Column and Mobile Phase Selection: A C18 column was selected as the stationary phase due to its versatility and wide applicability in separating moderately non-polar compounds. A gradient elution with acetonitrile and water was chosen. Gradient elution is critical for purity methods as it ensures the elution of potential impurities with a wide range of polarities while maintaining sharp peaks for the main analyte. An acidic modifier (0.1% formic acid) is added to the mobile phase to control the ionization state of the analyte and any basic impurities, thereby ensuring consistent retention times and symmetrical peak shapes.[6]

  • Detector Selection: A Diode-Array Detector (DAD) was chosen to monitor the elution profile. The DAD allows for the determination of the optimal detection wavelength (λmax) and provides valuable information on peak purity. The UV spectrum of the analyte showed a maximum absorbance at 254 nm, which was selected for quantification to ensure high sensitivity.

Final Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min (30% B to 90% B), 20-25 min (90% B), 25-26 min (90% B to 30% B), 26-30 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 254 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)

The Validation Protocol: A Step-by-Step Guide

Method validation is the documented process that establishes the performance characteristics of an analytical method are suitable for the intended application.[7] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

Validation_Workflow cluster_validation ICH Q2(R2) Validation Parameters Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Optimized Conditions Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Rob->SST Defined Parameters Validated Validated Method for Routine Use SST->Validated Passes Criteria

Caption: Overall workflow for HPLC method validation.

System Suitability

Before any validation run, and prior to analyzing any sample set in routine use, a System Suitability Test (SST) must be performed.[8][9] This test verifies that the chromatographic system is functioning correctly on the day of analysis.[8][10]

  • Protocol: A standard solution of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (e.g., at 100 µg/mL) is injected five or six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[11][12]

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15] For a purity method, this is arguably the most critical parameter.

  • Protocol:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

    • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[16]

      • Acid: 0.1 M HCl at 60 °C for 4 hours.

      • Base: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105 °C for 48 hours.

      • Photolytic: Solution exposed to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC with DAD.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks from the blank or degradation products.

    • Peak purity analysis (using DAD software) must pass, indicating spectral homogeneity across the analyte peak.

    • Adequate resolution (Rs ≥ 2.0) should be achieved between the analyte and the closest eluting degradation product.[13]

Linearity and Range

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte.[17][18][19] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[20]

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte covering a range from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 0.5, 25, 50, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Table 1: Linearity Data Summary

Concentration (µg/mL) Mean Peak Area (n=3)
0.5 5,210
25 251,500
50 502,300
100 1,005,100
125 1,254,800
150 1,507,200
Correlation Coefficient (r²) 0.9998

| Linear Regression Equation | y = 10045x + 350 |

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[15] It is determined by applying the method to samples with known concentrations of the analyte.

  • Protocol:

    • Prepare samples of a known matrix (e.g., a placebo or a mixture of known impurities) and spike them with the analyte at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[21][22]

Table 2: Accuracy Data Summary

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL, n=3) Mean % Recovery % RSD
80% 80 79.5 99.4% 0.8%
100% 100 100.7 100.7% 0.5%

| 120% | 120 | 119.2 | 99.3% | 0.7% |

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[23] It is evaluated at two levels: repeatability and intermediate precision.[7][22]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The %RSD for the results should be ≤ 2.0%.[12][21]

Table 3: Precision Data Summary

Parameter Replicate 1 Replicate 2 Replicate 3 Replicate 4 Replicate 5 Replicate 6 Mean % RSD
Repeatability (Assay %) 99.8 100.2 99.5 100.5 99.9 100.1 100.0 0.35%

| Intermediate Precision (Assay %) | 100.4 | 99.6 | 100.8 | 99.3 | 100.2 | 100.5 | 100.1 | 0.58% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte in low-concentration solutions to the noise of the baseline.

    • Inject solutions with decreasing concentrations to find the concentrations that correspond to the required S/N ratios.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.[22][24]

    • LOQ: S/N ratio of approximately 10:1.[22][24]

Table 4: LOD & LOQ Results

Parameter Concentration (µg/mL) Signal-to-Noise Ratio
LOD 0.15 3.2 : 1

| LOQ | 0.50 | 10.5 : 1 |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[25][26]

  • Protocol:

    • Vary critical chromatographic parameters one at a time.

    • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase Composition (%B): ± 2% absolute

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • Changes in retention time and peak area should be minimal and predictable.

Table 5: Robustness Study Summary

Parameter Varied Value Retention Time (min) Tailing Factor %RSD of Peak Area (n=3)
Nominal 1.0 mL/min, 30°C 12.5 1.1 0.4%
Flow Rate 0.9 mL/min 13.9 1.1 0.5%
1.1 mL/min 11.4 1.2 0.6%
Temperature 25 °C 12.8 1.1 0.4%
35 °C 12.2 1.1 0.5%
% Organic -2% 13.1 1.2 0.6%

| | +2% | 11.9 | 1.1 | 0.5% |

Validation_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte measurement Robustness Robustness Specificity->Robustness Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Linearity->Robustness Accuracy->Range Accuracy->Robustness Precision Precision Precision->Accuracy Precision->Range LOQ LOQ Precision->LOQ defines lower limit of Range Precision->Robustness Range->Robustness LOQ->Range LOQ->Robustness Reliability Method Reliability Robustness->Reliability

Sources

Phenylsulfonyl vs. Boc Protecting Groups for 7-Bromo-1H-pyrrolo[3,2-c]pyridine: A Stability and Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the 7-bromo-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative) scaffold in the design of kinase inhibitors and other targeted pharmacophores[1]. The intrinsic electronic dichotomy of this bicyclic system—an electron-deficient pyridine ring fused to an electron-rich pyrrole ring—presents unique synthetic challenges. The N1-pyrrole proton is acidic (pKa ~16) and highly nucleophilic. During downstream functionalizations, particularly palladium-catalyzed cross-couplings at the C7-bromo position, the N1 position must be robustly protected.

The choice between tert-butyloxycarbonyl (Boc) and phenylsulfonyl (PhSO 2​ ) protecting groups is not arbitrary; it is dictated by the mechanistic stability required for the synthetic route. This guide objectively compares the performance of both protecting groups, providing empirical stability data and self-validating experimental protocols to ensure high-yield cross-couplings.

Mechanistic Causality: Electronic & Steric Dynamics

To understand why these two protecting groups perform differently under cross-coupling conditions, we must analyze their electronic and steric impacts on the azaindole core:

  • The Boc Group (Steric Shielding & Mild Deactivation): The Boc group is installed via DMAP-catalyzed acylation. It provides significant steric bulk and moderate electron-withdrawal via its carbamate linkage. However, the carbamate C-O bond is inherently susceptible to cleavage under strong acids, and critically, it can undergo premature thermal degradation or migration under the prolonged heating and basic conditions required for Suzuki-Miyaura couplings[2]. If the Boc group cleaves prematurely, the resulting free N-H acts as a strong σ -donor, coordinating to the palladium catalyst to form an inactive Pd-complex, which poisons the catalytic cycle and drastically reduces yields[3].

  • The Phenylsulfonyl Group (Profound Electronic Deactivation): Installed via irreversible deprotonation with NaH followed by electrophilic trapping, the PhSO 2​ group exerts a powerful electron-withdrawing inductive and mesomeric effect. This heavily deactivates the electron-rich pyrrole ring, stabilizing the molecule against oxidative degradation and unwanted electrophilic side reactions[2]. Furthermore, the sulfonamide linkage is exceptionally stable to the mildly basic conditions (e.g., K 2​ CO 3​ ) and high temperatures required for cross-coupling sterically hindered C7-halides[1].

Comparative Stability & Performance Data

The following table summarizes the quantitative stability profiles and cross-coupling performance of both protecting groups on the 7-bromo-1H-pyrrolo[3,2-c]pyridine scaffold.

ParameterN-Boc ProtectionN-PhSO 2​ Protection
Installation Reagents Boc 2​ O, DMAP, THF (25°C)PhSO 2​ Cl, NaH, DMF (0°C to 25°C)
Acid Stability (e.g., TFA/DCM) Highly Labile (Cleaves in < 1h)Highly Stable
Base Stability (e.g., K 2​ CO 3​ , DMF) Moderate (Labile at > 80°C)Highly Stable
Thermal Stability Degrades > 90°CStable up to 150°C
Suzuki Coupling Yield (C7 Position) 15% - 30% (Due to Catalyst Poisoning)75% - 90%
Deprotection Reagents TFA/DCM, HCl/Dioxane, or Formic AcidTBAF/THF, NaOH/MeOH, or Mg/MeOH

Experimental Workflows & Decision Matrix

G A 7-bromo-1H-pyrrolo[3,2-c]pyridine (Starting Material) B Boc2O, DMAP (Boc Protection) A->B C PhSO2Cl, NaH (PhSO2 Protection) A->C D N-Boc Derivative (Acid-Labile) B->D E N-PhSO2 Derivative (Base-Stable) C->E F Suzuki Coupling (Pd, Base, 100°C) D->F E->F G Premature Deprotection (Low Yield) F->G Boc Instability H Successful C7-Coupling (High Yield) F->H PhSO2 Robustness

Workflow comparing Boc and PhSO2 protection stability during cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent selection and specific analytical checkpoints.

Protocol A: Synthesis of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Causality: Sodium hydride (NaH) is utilized to quantitatively and irreversibly deprotonate the N1 position, generating a highly nucleophilic indolyl anion that rapidly attacks benzenesulfonyl chloride.

  • Preparation: Charge a flame-dried flask with 7-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and anhydrous DMF (0.2 M) under an inert N 2​ atmosphere. Cool the solution to 0°C.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.

  • Electrophilic Trapping: Add benzenesulfonyl chloride (PhSO 2​ Cl, 1.1 eq) dropwise. Allow the reaction to warm to 25°C and stir for 2 hours.

  • Quenching & Extraction: Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting material and a new, less polar spot. LC-MS must confirm the exact mass [M+H]+ at m/z 337.0 and 339.0 (1:1 ratio), verifying the retention of the 7-bromo isotopic pattern. 1 H-NMR will show a significant downfield shift of the C2 and C3 pyrrole protons due to the electron-withdrawing sulfonyl group.

Protocol B: Suzuki-Miyaura Cross-Coupling at C7

Causality: Pd(dppf)Cl 2​ is selected due to its large bite angle, which accelerates the difficult reductive elimination step at the sterically hindered C7 position. K 2​ CO 3​ is employed as a mild base; it effectively activates the boronic acid to the reactive boronate complex but is mild enough to leave the PhSO 2​ group completely intact[1].

  • Preparation: In a microwave vial, combine 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired aryl boronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1, 0.1 M). Sparge the mixture with N 2​ gas for 10 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl 2​ (0.05 eq). Seal the vial and heat at 100°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

  • Validation Checkpoint: LC-MS must show complete disappearance of the 1:1 isotopic bromine pattern, replaced by the mass of the cross-coupled product.

Protocol C: Deprotection of the PhSO 2​ Group

Causality: While strong aqueous bases can cleave the PhSO 2​ group, Tetrabutylammonium fluoride (TBAF) is preferred for complex, late-stage molecules. The fluoride ion acts as a hard nucleophile, selectively attacking the hard sulfur center of the sulfonyl group without requiring harsh basic conditions that might epimerize sensitive stereocenters[2].

  • Reaction: Dissolve the coupled N-PhSO 2​ intermediate (1.0 eq) in anhydrous THF (0.1 M). Add TBAF (1.0 M in THF, 3.0 eq) and stir at 25°C to 50°C for 4–8 hours.

  • Workup: Quench with water, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

  • Validation Checkpoint: FTIR must show the reappearance of the N-H stretch (~3200 cm −1 ). LC-MS must show a mass reduction of exactly 140 Da, corresponding to the loss of the benzenesulfonyl moiety.

References

  • Reaction of 2-Bromomethylazoles and TosMIC: A Domino Process to Azolopyrimidines.
  • Syntheses and Antiproliferative Activities of 7-Azarebeccamycin Analogues Bearing One 7-Azaindole Moiety Source: Journal of Medicinal Chemistry - ACS Publications URL
  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL

Sources

Spectroscopic Validation of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the spectroscopic validation of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine and its key synthetic intermediates. As a pivotal scaffold in medicinal chemistry, the unambiguous structural confirmation of this and related molecules is paramount for the advancement of drug discovery programs. This guide will detail a plausible synthetic route, present predicted and comparative spectroscopic data, and offer insights into the rationale behind the analytical methodologies.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic motif found in a variety of biologically active compounds, including kinase inhibitors and anticancer agents. The introduction of a bromine atom and a phenylsulfonyl protecting group allows for further synthetic diversification, making 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine a valuable intermediate. Rigorous spectroscopic characterization is essential to ensure the identity and purity of this compound and its precursors, thereby guaranteeing the reliability of subsequent biological and pharmacological studies.

Synthetic Pathway and Intermediate Validation

Caption: Proposed synthetic pathway for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine.

Intermediate 1: 7-bromo-1H-pyrrolo[3,2-c]pyridine

The initial key intermediate is the unprotected 7-bromo-1H-pyrrolo[3,2-c]pyridine. Its successful synthesis and purification are critical for the subsequent sulfonylation step.

Spectroscopic Validation Protocol:

A standardized workflow is employed for the characterization of this intermediate.

Spectroscopic_Workflow Sample Purified Intermediate 1 NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR FTIR Spectroscopy Sample->IR Data_Analysis Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Standard workflow for spectroscopic validation of synthetic intermediates.

Predicted and Comparative Spectroscopic Data:

Due to the lack of published experimental data for 7-bromo-1H-pyrrolo[3,2-c]pyridine, the following table presents predicted data based on the analysis of its 6-bromo isomer and other substituted 1H-pyrrolo[3,2-c]pyridines[1][2].

Spectroscopic TechniquePredicted Data for 7-bromo-1H-pyrrolo[3,2-c]pyridineComparative Data for 6-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives[1][2]
¹H NMR (500 MHz, CDCl₃)δ ~8.9 (s, 1H, H4), ~7.9 (d, 1H, H5), ~7.4 (d, 1H, H2), ~6.8 (d, 1H, H3), NH proton may be broad.H4 proton typically appears as a singlet around δ 9.10. H2 and H3 protons of the pyrrole ring appear as doublets around δ 7.4 and δ 6.8, respectively.
¹³C NMR (126 MHz, CDCl₃)C4 (~145), C7a (~142), C5 (~130), C7 (C-Br, ~115), C3a (~128), C2 (~125), C3 (~103).C4 (~150), C7a (~143), C6 (C-Br, ~110-120), C5 (~125), C3a (~130), C2 (~128), C3 (~102).
HRMS (ESI)[M+H]⁺ calculated for C₇H₆BrN₂: 196.9714; found: ~196.971.Consistent with calculated exact masses for various derivatives.
IR (ATR, cm⁻¹)~3100 (N-H stretch), ~1600, ~1470 (C=C and C=N ring stretch), ~800-700 (C-H bend), C-Br stretch (~600-500).Characteristic aromatic and heterocyclic ring stretching vibrations observed.
Final Product: 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

The final step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is typically achieved by reacting the precursor with phenylsulfonyl chloride in the presence of a suitable base.

Predicted and Comparative Spectroscopic Data:

The introduction of the phenylsulfonyl group significantly alters the spectroscopic signature of the molecule. The following table provides predicted data for the title compound, with comparisons drawn from related phenylsulfonyl-containing heterocycles.

Spectroscopic TechniquePredicted Data for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridineComparative Data for Phenylsulfonyl-Protected Pyrrolopyridines[3]
¹H NMR (500 MHz, CDCl₃)δ ~8.9 (s, 1H, H4), ~8.0-7.4 (m, 7H, H5, H2, and Phenyl H), ~6.9 (d, 1H, H3). Absence of the N-H proton signal.The phenylsulfonyl protons typically appear in the δ 7.4-8.0 region. The pyrrole and pyridine protons will be shifted compared to the unprotected precursor.
¹³C NMR (126 MHz, CDCl₃)C4 (~146), C7a (~143), Phenyl C (~138, 129, 127), C5 (~131), C7 (C-Br, ~116), C3a (~129), C2 (~126), C3 (~105).The phenylsulfonyl group introduces characteristic signals for the phenyl ring carbons. The carbons of the pyrrolopyridine core will experience shifts due to the electron-withdrawing nature of the sulfonyl group.
HRMS (ESI)[M+H]⁺ calculated for C₁₃H₁₀BrN₂O₂S: 336.9695; found: ~336.969.The molecular ion peak will correspond to the exact mass of the compound.
IR (ATR, cm⁻¹)~1370 & ~1180 (asymmetric and symmetric SO₂ stretch), ~1600, ~1450 (aromatic ring stretch), ~750, ~690 (phenyl C-H bend).Strong characteristic bands for the sulfonyl group (SO₂) are expected.
Mass Spec. (EI/ESI)Fragmentation may involve loss of SO₂, the phenyl group, and bromine. The isotopic pattern of bromine (¹⁹Br/⁸¹Br) will be a key diagnostic feature for bromine-containing fragments.[4]Characteristic fragmentation patterns for sulfonamides include the loss of SO₂.

Experimental Protocols

General NMR Spectroscopy Protocol:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Process the spectra using appropriate software for Fourier transformation, phase correction, and baseline correction.

General Mass Spectrometry Protocol (ESI):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.

  • Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range.

  • For structural confirmation, perform tandem MS (MS/MS) to observe fragmentation patterns.

General FTIR Spectroscopy Protocol (ATR):

  • Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Conclusion

The spectroscopic validation of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine and its intermediates relies on a combination of NMR, mass spectrometry, and IR spectroscopy. While direct experimental data for the title compound is not widely published, a thorough analysis of closely related analogs provides a robust framework for predicting and confirming its structure. The comparative data presented in this guide serves as a valuable resource for researchers working on the synthesis and characterization of this important class of molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Walji, A. M., et al. (2016). Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). AWS.
  • KIM JAE-GYU, et al. (2013). Pyrrolo[3,2-C] pyridine derivatives and processes for the preparation thereof.
  • BenchChem (2025).
  • Guidechem. 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine. Guidechem.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Jasinski, J. P., et al. (2009). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. PMC.

Sources

Benchmarking Reactivity: 7-Bromo vs. 7-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to improve aqueous solubility and tune the physicochemical properties of indole-based drug candidates[1]. During lead optimization and library synthesis, late-stage functionalization via transition-metal-catalyzed cross-coupling is a critical workflow.

This guide provides an objective, data-driven benchmark comparing the reactivity of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine against its 7-chloro counterpart. By analyzing the mechanistic causality behind their divergent reactivities, we provide actionable, self-validating protocols for researchers deciding between the synthetic ease of bromides and the atom-economic scalability of chlorides.

Mechanistic Causality: The 7-Position Bottleneck

To master the reactivity of these scaffolds, one must understand the electronic topology of the 5-azaindole core.

Electronic Deactivation at the Meta-Position

In 1H-pyrrolo[3,2-c]pyridine, the pyridine nitrogen is located at position 5. Consequently, positions 4 and 6 are ortho to the nitrogen, rendering them highly electron-deficient and exceptionally reactive toward palladium oxidative addition. However, position 7 is meta to the pyridine nitrogen . This meta-relationship deprives the C7-halogen bond of the strong mesomeric activation typically exploited in halopyridines.

While the 1-(phenylsulfonyl) protecting group on the pyrrole nitrogen effectively prevents catalyst poisoning and directs metalation, it cannot overcome the fundamental bond dissociation energy (BDE) differences at the unactivated C7 position:

  • C7–Br Bond: ~81 kcal/mol. Readily undergoes oxidative addition with standard Pd(0) complexes.

  • C7–Cl Bond: ~96 kcal/mol. Represents a significant kinetic bottleneck, requiring highly electron-rich, bulky ligands to force the oxidative addition step[2].

Ligand Architecture as the Great Equalizer

The unactivated nature of the 7-chloro derivative means that first-generation ligands (e.g., PPh₃, dppf) will stall at the oxidative addition step, leading to catalyst degradation (Pd black formation). Dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are strictly required to lower the activation barrier for the C7-Cl bond[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for 7-Cl) Pd0->OxAdd + 7-Halo-Azaindole PdII Pd(II) Aryl Halide Intermediate OxAdd->PdII C-X Cleavage Trans Transmetalation / Amine Binding PdII->Trans + Nucleophile RedElim Reductive Elimination Product Release Trans->RedElim RedElim->Pd0 - Product

Pd-catalyzed cycle highlighting the oxidative addition bottleneck for 7-chloro azaindoles.

Comparative Benchmarking Data

The following tables summarize standardized benchmarking experiments comparing the 7-bromo and 7-chloro substrates across two foundational C–C and C–N bond-forming reactions.

Table 1: Suzuki-Miyaura Coupling Benchmark

Conditions: 1.0 eq 7-halo-azaindole, 1.2 eq Phenylboronic acid, 2.0 eq K₂CO₃, Dioxane/H₂O (4:1), 0.1 M, 16 hours.

SubstrateCatalyst System (5 mol%)Temp (°C)Conversion (LC-MS)Isolated Yield
7-Bromo Pd(dppf)Cl₂80 °C>99%92%
7-Chloro Pd(dppf)Cl₂100 °C<10%N/A (Pd Black)
7-Chloro Pd₂(dba)₃ / XPhos100 °C>95%88%
Table 2: Buchwald-Hartwig Amination Benchmark

Conditions: 1.0 eq 7-halo-azaindole, 1.5 eq Morpholine, 1.5 eq NaOtBu, Toluene, 0.1 M, 16 hours.

SubstrateCatalyst System (5 mol%)Temp (°C)Conversion (LC-MS)Isolated Yield
7-Bromo Pd₂(dba)₃ / BINAP90 °C>99%89%
7-Chloro Pd₂(dba)₃ / BINAP110 °C<5%N/A
7-Chloro Pd₂(dba)₃ / BrettPhos110 °C>95%85%

Data Synthesis: The 7-bromo derivative acts as a highly versatile "plug-and-play" substrate compatible with robust, inexpensive catalysts. The 7-chloro derivative is entirely viable but demands precision ligand selection (XPhos for C–C, BrettPhos for C–N) and higher thermal energy to overcome the unactivated meta-position[2],[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints confirm the success of each mechanistic step.

Workflow Start Select 7-Halo-Azaindole Br 7-Bromo Variant Start->Br Cl 7-Chloro Variant Start->Cl CatBr Standard Pd (e.g., Pd(dppf)Cl2) Br->CatBr CatCl Bulky Ligand Pd (e.g., XPhos) Cl->CatCl Coupling Cross-Coupling Reaction CatBr->Coupling CatCl->Coupling Analysis LC-MS / NMR Validation Coupling->Analysis

Parallel benchmarking workflow for 7-bromo vs 7-chloro azaindole cross-coupling.

Protocol A: Suzuki-Miyaura Coupling of 7-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Rationale: This protocol utilizes XPhos to facilitate the difficult oxidative addition into the C7-Cl bond.

  • Preparation: To an oven-dried Schlenk tube, add 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%).

  • Degassing (Crucial Checkpoint): Add 10 mL of a 4:1 1,4-dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.

    • Self-Validation: The solution should transition from a dark purple/brown (Pd₂(dba)₃) to a clear, deep red/orange as the active Pd(0)-XPhos complex forms. If black precipitate forms immediately, oxygen contamination has occurred.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The total ion chromatogram (TIC) should show complete disappearance of the starting material mass[M+H]⁺ and the emergence of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination of 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Rationale: Utilizing the highly reactive 7-bromo substrate allows for the use of standard BINAP, avoiding the need for expensive biaryl phosphines.

  • Preparation: In a glovebox, charge a vial with 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), NaOtBu (1.5 mmol), Pd₂(dba)₃ (2.5 mol%), and BINAP (6 mol%).

  • Solvent & Amine Addition: Add anhydrous Toluene (10 mL) followed by morpholine (1.5 mmol).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 90 °C for 16 hours.

    • Self-Validation: The reaction mixture will become cloudy as NaBr precipitates. The presence of a fine, white/gray suspension is a positive indicator of turnover.

  • Workup: Filter the suspension through a pad of Celite to remove NaBr and catalyst particulates, washing with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Strategic Recommendations for Drug Development

When planning the synthesis of a 5-azaindole library, the choice between the 7-bromo and 7-chloro starting materials should be dictated by the project phase:

  • Discovery & Hit-to-Lead Phase: Default to 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine . The higher cost of the bromide is offset by its robust reactivity, allowing for high-throughput parallel synthesis using generic catalyst systems without extensive optimization.

  • Lead Optimization & Scale-Up: Transition to 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine . While it requires advanced dialkylbiaryl phosphine ligands (XPhos, BrettPhos) to overcome the meta-position deactivation, the chloride is significantly more atom-economical and cheaper to procure at multi-kilogram scales.

Sources

Comparative Analysis of Leaving Groups in Pyrrolo[3,2-c]pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged bioisostere in modern drug discovery, frequently deployed to enhance the aqueous solubility and metabolic stability of indole-based pharmacophores[1]. For application scientists and medicinal chemists, the late-stage functionalization of this core via transition-metal-catalyzed cross-coupling is a critical workflow. However, the unique electronic topology of the 5-azaindole system dictates that leaving group (LG) selection cannot be a one-size-fits-all approach. This guide objectively compares the performance of halogens (Cl, Br, I) and pseudohalogens (OTf) across different positions of the pyrrolo[3,2-c]pyridine core, providing mechanistic causality and self-validating experimental protocols to optimize your synthetic campaigns.

Mechanistic Causality: Positional Electronics and Thermodynamics

The efficiency of any cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) relies heavily on the initial oxidative addition of the Pd(0) catalyst into the carbon-heteroatom bond. The activation energy for this step is governed by two factors: the bond dissociation energy (BDE) of the leaving group and the local electron density of the carbon atom.

In the pyrrolo[3,2-c]pyridine system, the two fused rings present opposing electronic environments:

  • The Pyridine Ring (C-4, C-6, C-7): Positions C-4 and C-6 are situated ortho to the highly electronegative pyridine nitrogen (N5). This exerts a strong inductive and resonance electron-withdrawing effect, highly activating these positions toward oxidative addition.

  • The Pyrrole Ring (C-2, C-3): These positions are part of an electron-rich, π -excessive system. The high electron density repels the electron-rich Pd(0) species, significantly raising the activation barrier for insertion.

LG_Reactivity cluster_LG Leaving Group (Oxidative Addition Rate) cluster_Pos Pyrrolo[3,2-c]pyridine Positions I Iodide (-I) Fastest / Lowest BDE OTf Triflate (-OTf) High Reactivity I->OTf Decreasing Reactivity Br Bromide (-Br) Optimal Balance OTf->Br Decreasing Reactivity Cl Chloride (-Cl) Requires Bulky Ligands Br->Cl Decreasing Reactivity Pd Pd(0) Insertion Br->Pd C4C6 C-4 / C-6 (Pyridine) Electron-Deficient Highly Activated C2C3 C-2 / C-3 (Pyrrole) Electron-Rich Less Activated Pd->C4C6 Rapid (RT to 60°C) Pd->C2C3 Slower (80°C+)

Fig 1: Thermodynamic reactivity of leaving groups and positional electronics in 5-azaindoles.

Comparative Analysis of Leaving Groups

When designing a synthetic route, the choice of leaving group dictates the required catalyst, ligand, temperature, and ultimately, the yield.

Table 1: Leaving Group Performance Matrix
Leaving GroupApprox. BDE (Ph-X)Relative Oxidative Addition RateBench StabilityCost for Scale-upOptimal Use Case
Iodide (-I) ~65 kcal/molVery FastLow (Light/Air sensitive)HighRT couplings, chemoselective sequential reactions.
Triflate (-OTf) N/A (Pseudohalogen)FastModerate (Hydrolytic risk)HighFunctionalizing phenolic precursors via C-O activation.
Bromide (-Br) ~81 kcal/molModerateHighModerateGeneral purpose, excellent balance of reactivity/stability.
Chloride (-Cl) ~96 kcal/molSlowVery HighLowLarge-scale manufacturing (requires specialized ligands).
Table 2: Positional Reactivity Matrix in Pyrrolo[3,2-c]pyridine
PositionRingElectronic EnvironmentReactivity toward Pd(0)Preferred Leaving Group
C-4 PyridineHighly electron-deficient (ortho to N5)Very HighCl, Br
C-6 PyridineElectron-deficient (ortho to N5)HighCl, Br
C-7 PyridineNeutral/Slightly deficient (meta to N5)ModerateBr, I
C-2 / C-3 PyrroleElectron-richLowI, OTf (requires heating)
Deep Dive: The Bromide vs. Iodide Dilemma

While iodide offers the lowest activation barrier, it is often too reactive for positions C-4 and C-6. A 6-iodo-pyrrolo[3,2-c]pyridine intermediate is highly susceptible to hydrodehalogenation under basic Suzuki conditions[2]. Bromide serves as the "gold standard" at C-6, providing sufficient stability to survive multi-step sequences while remaining reactive enough to couple efficiently using inexpensive Pd(PPh3)4[2]. Conversely, for the electron-rich C-2 and C-3 positions, iodide is practically mandatory to achieve acceptable yields without forcing conditions.

Strategic Chemoselectivity: Exploiting the I/Br Differential

A powerful application of leaving group thermodynamics is chemoselective sequential coupling. By installing both an iodide and a bromide on the same precursor, you can dictate the exact sequence of functionalization. Because the C-I bond is significantly weaker than the C-Br bond, Pd(0) will exclusively insert into the C-I bond at room temperature, leaving the C-Br bond entirely intact for downstream functionalization[3].

Workflow Start 2-Bromo-5-iodo-pyridin-4-amine (Dual LG Precursor) Step1 Sonogashira Coupling PdCl2(PPh3)2, CuI, RT Start->Step1 Int1 Chemoselective C-I Insertion (C-Br remains intact) Step1->Int1 Exploits I > Br reactivity Step2 Base-Mediated Cyclization t-BuOK, NMP, 50°C Int1->Step2 Core 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Activated Core) Step2->Core Forms Pyrrole Ring Step3 Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, 90°C Core->Step3 Product Final 2,6-Disubstituted Pyrrolo[3,2-c]pyridine Step3->Product C-Br Oxidative Addition

Fig 2: Chemoselective sequential cross-coupling workflow exploiting I vs. Br reactivity differentials.

Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of leaving group selection, utilizing built-in validation steps to ensure mechanistic fidelity.

Protocol A: Chemoselective Sonogashira Coupling at C-I (Leaving C-Br Intact)

Objective: To couple a terminal alkyne exclusively at the 5-position of 4-amino-2-bromo-5-iodopyridine, exploiting the BDE difference between iodine and bromine[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 4-amino-2-bromo-5-iodopyridine (1.0 equiv) and the terminal alkyne (1.1 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Loading: Add PdCl2(PPh3)2 (5 mol%) and CuI (10 mol%).

  • Base Addition: Add triethylamine (Et3N) (3.0 equiv).

  • Reaction: Stir the mixture strictly at room temperature (20-25 °C) for 4 hours. Causality: Elevating the temperature beyond 40 °C risks competitive oxidative addition into the C-Br bond, ruining chemoselectivity.

  • Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to completely remove DMF. Dry over Na2SO4 and concentrate.

Self-Validation Checkpoint:

  • TLC: The product should elute as a single new spot (UV 254 nm active) with a higher Rf than the starting material.

  • LC-MS: Analyze the crude mixture. You must observe the [M+H]+ mass corresponding to the alkyne-coupled product. Crucially, the mass spectrum must display a distinct 1:1 isotopic doublet ( M and M+2 ), confirming that the bromine atom is still structurally intact.

Protocol B: Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Objective: To functionalize the C-6 position of the azaindole core. Because C-6 is activated by the adjacent N5, the moderately reactive bromide is sufficient, and expensive phosphine ligands are unnecessary[2].

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.15 M concentration.

  • Catalyst Loading: Add Pd(PPh3)4 (5 mol%). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Causality: The C-6 bromide requires thermal energy to overcome the oxidative addition barrier, unlike the room-temperature iodide coupling.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Self-Validation Checkpoint:

  • LC-MS: The reaction is deemed complete when the 1:1 isotopic doublet of the brominated starting material completely disappears, replaced by a single, sharp [M+H]+ peak of the cross-coupled product.

  • 1H NMR: Confirm regiochemistry by observing the disappearance of the C-6 proton (if comparing to an unbrominated standard) and the retention of the characteristic C-4 singlet (typically shifted downfield around δ 8.9 - 9.1 ppm due to the adjacent pyridine nitrogen)[2].

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: nih.gov URL:[2]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: nih.gov URL:[3]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: mdpi.com URL:[1]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (CAS 1951444-63-5). As a novel heterocyclic compound, its toxicological properties are not fully characterized. Therefore, a cautious approach, grounded in an understanding of its constituent chemical moieties, is imperative. This guide is designed to empower researchers with the knowledge to implement robust safety measures, ensuring personal protection and experimental integrity.

Hazard Assessment: A Structurally-Informed Approach

A comprehensive understanding of the potential risks associated with 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine requires an analysis of its structural components. The molecule is a solid powder, making inhalation of dust and direct contact with skin or eyes the primary routes of exposure.

  • Pyrrolo[3,2-c]pyridine (7-Azaindole) Core: This nitrogen-containing heterocyclic system is a common scaffold in pharmacologically active molecules.[1][2][3] While the core itself is not classified as acutely toxic, substituted azaindoles can be irritants.

  • Bromo- Substitution: The presence of a bromine atom on the pyridine ring is a significant consideration. Brominated aromatic compounds can cause skin, eye, and respiratory tract irritation.[4][5] They may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

  • N-Phenylsulfonyl Group: This functional group is introduced to protect the nitrogen atom.[1] While generally stable, related sulfonyl compounds can be irritants, and hazardous byproducts like hydrogen sulfide, carbon oxides, and nitrogen oxides can be released during combustion.

Given these structural features, it is prudent to treat 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine as a substance that is potentially harmful and causes irritation to the skin, eyes, and respiratory system.[4][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the final and most personal line of defense against chemical exposure, supplementing crucial engineering controls like a chemical fume hood.[9] The appropriate level of PPE is dictated by the specific procedure being performed.

PPE Selection Matrix

The following table outlines the minimum required PPE for various laboratory operations involving 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine.

Task Scale Location Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer < 1 gChemical Fume HoodSingle pair nitrile glovesSafety glasses with side shieldsButtoned lab coatNot required
Weighing/Transfer > 1 gChemical Fume HoodDouble pair nitrile glovesSafety gogglesButtoned lab coatRecommended (N95) if dust is generated
Solution Preparation AnyChemical Fume HoodDouble pair nitrile glovesSafety gogglesButtoned lab coatNot required
Reaction Setup/Workup AnyChemical Fume HoodDouble pair nitrile glovesSafety goggles and face shieldButtoned lab coat and disposable apronNot required
Spill Cleanup AnyN/AHeavy-duty nitrile or butyl rubber glovesSafety goggles and face shieldDisposable gown over lab coatRequired (Elastomeric half-mask respirator with P100 filters)
Justification for PPE Selection:
  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with solid chemicals.[10] Double-gloving is recommended for handling larger quantities or during solution preparation to protect against saturation and potential tears.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement for any lab work. Goggles provide a seal around the eyes and are essential for protecting against dust and splashes.[11] A face shield should be used in conjunction with goggles during procedures with a high risk of splashing, such as reaction workups.[9]

  • Body Protection: A standard, fully buttoned lab coat is required at all times.[9] For larger-scale operations or spill cleanup, a disposable, chemically resistant gown or apron provides an additional barrier.[10]

  • Respiratory Protection: All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk. If significant dust is generated or if work must be performed outside of a hood (e.g., large-scale transfer), a NIOSH-approved respirator is necessary.[11]

Procedural Guidance and Workflows

Adherence to standardized procedures for donning, doffing, and emergency response is critical to ensuring safety.

PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of personal protective equipment.

Caption: PPE selection decision workflow.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner gloves.

    • Don lab coat or disposable gown, ensuring it is fully buttoned/fastened.

    • Don respiratory protection, if required. Perform a user seal check.

    • Don eye and face protection (goggles, then face shield).

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves first, peeling them off without touching the outside surface. Dispose of them in the designated waste container.

    • Remove face shield and goggles from the back.

    • Remove lab coat or gown by rolling it down and away from the body.

    • Remove inner gloves.

    • Perform hand hygiene immediately.

Emergency Response Flowchart

In the event of an accidental exposure, a rapid and correct response is critical.[12]

Caption: Emergency response workflow for exposure.

Spill and Disposal Management

Proper containment and disposal are crucial for maintaining a safe laboratory environment.

Spill Cleanup Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in the matrix above.

  • Containment: For solid spills, gently cover with a plastic sheet to minimize dust.

  • Cleanup: Carefully scoop the material into a designated, labeled hazardous waste container. Avoid creating dust. Do not use a brush or vacuum cleaner.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.

  • Disposal: Seal the container and dispose of it through your institution's hazardous waste management program.

Waste Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) that has come into contact with the chemical should be considered hazardous waste. Collect it in a designated, clearly labeled waste bag or container.[13]

  • Chemical Waste: Unused compound and reaction waste containing 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine must be disposed of as hazardous chemical waste. Brominated organic waste should not be disposed of down the drain.[14] It must be collected in a sealed, properly labeled container for disposal by a licensed hazardous waste facility, potentially via incineration with appropriate emission controls.[14][15] Follow all local, state, and federal regulations for hazardous waste disposal.[16]

References

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. National Center for Biotechnology Information.[Link]

  • Material Safety Data Sheet - Bromothymol blue. West Liberty University.[Link]

  • Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry.[Link]

  • Reactions of some sulphur-containing indoles with arenesulphonyl azides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • SAFETY DATA SHEET - 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Thermo Fisher Scientific.[Link]

  • 2-bromopyridine. Organic Syntheses Procedure.[Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.[Link]

  • Safety data sheet - Pyrrolidine. CPAchem.[Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). National Center for Biotechnology Information.[Link]

  • Personal Protective Equipment. The University of British Columbia.[Link]

  • Copper-Catalyzed and 1,3-Sulfonyl Migration Enabled Installation of Azaindoles in the Periphery of Aryl Rings: Synthesis of Sulfonylated Pyrrolo[2,3- b]quinolines and Investigation of Antimalarial Potency. PubMed.[Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.[Link]

  • 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists. PubMed.[Link]

  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. MDPI.[Link]

  • Standard Operating Procedure for Pyridine. Washington State University.[Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.[Link]

  • Material Safety Data Sheet - 2,7-Dibromo-9,9'-spiro-bifluorene. Pi Chemicals.[Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.[Link]

  • Managing waste that may contain brominated flame retardants. Ministry for the Environment.[Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.[Link]

  • ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. Texas Woman's University.[Link]

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。